4-chloro-3-methylphenethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPFPFKBJLZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910400-04-3 | |
| Record name | 2-(4-chloro-3-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloro-3-methylphenethylamine, a substituted phenethylamine derivative. The document details a common and effective two-step synthetic pathway, including a Henry reaction followed by a reduction. It also presents the expected analytical data for the characterization of the final compound. This guide is intended for use by professionals in the fields of chemical research, drug discovery, and development.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-methylbenzaldehyde.
-
Step 1: Henry Reaction (Nitroaldol Condensation) : The initial step involves the condensation of 4-chloro-3-methylbenzaldehyde with nitromethane. This base-catalyzed reaction, known as the Henry reaction, forms the intermediate compound, 1-(4-chloro-3-methylphenyl)-2-nitroethene.[1]
-
Step 2: Reduction of the Nitroalkene : The intermediate β-nitrostyrene is subsequently reduced to the target phenethylamine. Both the nitro group and the alkene double bond are reduced in this step. A common and effective method for this transformation is the use of sodium borohydride in the presence of copper(II) chloride.[2][3]
Below is a visualization of the synthetic pathway.
Experimental Protocols
Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene
This procedure outlines the Henry reaction between 4-chloro-3-methylbenzaldehyde and nitromethane.
Materials:
-
4-Chloro-3-methylbenzaldehyde (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium acetate (0.5 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
A solution of 4-chloro-3-methylbenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq) in glacial acetic acid is prepared in a round-bottom flask.
-
Nitromethane (3.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) and stirred for 2-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature and then poured into ice-cold water.
-
A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.
-
The solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitrostyrene intermediate to the final amine product.
Materials:
-
1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq)
-
Sodium borohydride (NaBH₄) (10.0 eq)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (3.0 eq)
-
Isopropanol (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
In a large round-bottom flask, 1-(4-Chloro-3-methylphenyl)-2-nitroethene (1.0 eq) is dissolved in isopropanol.[2]
-
In a separate beaker, copper(II) chloride dihydrate (3.0 eq) is dissolved in a minimal amount of water and added to the reaction flask.
-
The mixture is cooled in an ice bath to 0 °C with vigorous stirring.
-
Sodium borohydride (10.0 eq) is added slowly in small portions. The addition is exothermic, and the temperature should be maintained below 20 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).
-
The mixture is stirred for an additional 30 minutes.
-
The isopropanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with dichloromethane or diethyl ether to remove any non-basic impurities.
-
The aqueous layer is then basified to pH >12 with a concentrated NaOH solution.
-
The freebase product is extracted from the aqueous layer with dichloromethane or diethyl ether (3x).
-
The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield this compound as an oil.
-
For purification and stable storage, the amine can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., ether) and adding a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds.[4][5]
Physical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| Appearance | Colorless to pale yellow oil (Freebase) |
| Boiling Point | Not readily available; likely >200 °C |
| Mass Spec (EI) m/z | 169/171 (M+, Cl isotope pattern), 140 (M-CH₂NH₂), 125 |
Predicted NMR Spectroscopic Data (in CDCl₃)
¹H NMR:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 | d | 1H | Ar-H (H5) |
| ~ 7.05 | d | 1H | Ar-H (H6) |
| ~ 6.95 | s | 1H | Ar-H (H2) |
| ~ 2.90 | t | 2H | -CH₂-NH₂ (β-CH₂) |
| ~ 2.70 | t | 2H | -CH₂-Ar (α-CH₂) |
| ~ 2.30 | s | 3H | Ar-CH₃ |
| ~ 1.40 (variable) | br s | 2H | -NH₂ |
¹³C NMR:
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~ 139 | Ar-C (C1) |
| ~ 138 | Ar-C (C3) |
| ~ 134 | Ar-C (C4) |
| ~ 130 | Ar-C (C5) |
| ~ 128 | Ar-C (C6) |
| ~ 126 | Ar-C (C2) |
| ~ 43 | -CH₂-NH₂ (β-C) |
| ~ 36 | -CH₂-Ar (α-C) |
| ~ 20 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~ 1600, ~1480 | Strong | Aromatic C=C stretch |
| ~ 1050 | Strong | C-Cl stretch |
| ~ 800 - 900 | Strong | Ar-H out-of-plane bend |
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of the target compound is outlined in the diagram below. This process ensures the correct synthesis, purification, and verification of the final product's identity and purity.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mzCloud – 4 Chloroamphetamine [mzcloud.org]
- 5. p-Methylphenethylamine | C9H13N | CID 76751 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-Methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical and pharmacological properties of 4-chloro-3-methylphenethylamine, a substituted phenethylamine. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates information from closely related analogs and established principles of organic chemistry and pharmacology. The guide covers predicted physicochemical properties, plausible synthetic routes with detailed experimental protocols, expected analytical data, and a hypothesized mechanism of action within biological systems. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams generated with Graphviz to aid in comprehension.
Predicted Physicochemical and Spectroscopic Properties
The introduction of chloro and methyl substituents onto the phenethylamine core is expected to influence its physicochemical properties. The following table summarizes the predicted properties based on analogs such as 4-methylphenethylamine and various chloro-substituted phenethylamines.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₂ClN | - |
| Molecular Weight | 169.65 g/mol | - |
| Appearance | Colorless to pale yellow oil or solid | Based on similar phenethylamines. |
| Boiling Point | > 200 °C | Expected to be higher than phenethylamine due to increased molecular weight. |
| pKa (amine) | 9.5 - 10.5 | The electron-donating methyl group may slightly increase basicity, while the electron-withdrawing chloro group may slightly decrease it. The overall effect is predicted to be similar to other phenethylamines. |
| LogP | ~3.0 | Increased lipophilicity due to the chloro and methyl groups compared to phenethylamine. |
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table outlines the expected spectroscopic data.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 7.0-7.3 (m, 3H, Ar-H), 2.8-3.1 (m, 4H, -CH₂CH₂N-), 2.3 (s, 3H, Ar-CH₃), 1.5-2.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ 138-142 (Ar-C), 133-136 (Ar-C), 128-132 (Ar-C), 125-128 (Ar-C), 42-45 (-CH₂N-), 38-41 (-CH₂-Ar), 20-22 (Ar-CH₃) |
| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch), 2850-2950 cm⁻¹ (C-H stretch), 1450-1600 cm⁻¹ (aromatic C=C stretch), 1000-1100 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | m/z 169/171 (M⁺, isotopic pattern for Cl), 140/142 ([M-CH₂NH₂]⁺), 91 ([C₇H₇]⁺, tropylium ion), 30 ([CH₄N]⁺) |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the reduction of the corresponding β-nitrostyrene. This multi-step synthesis begins with commercially available 4-chloro-3-methylbenzaldehyde.
Proposed Synthesis Workflow
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Chloro-3-methylphenyl)-2-nitroethene
-
To a round-bottom flask, add 4-chloro-3-methylbenzaldehyde (1 equivalent), nitromethane (3 equivalents), and ammonium acetate (1.5 equivalents) in glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A yellow precipitate of 1-(4-chloro-3-methylphenyl)-2-nitroethene will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure nitrostyrene.
Step 2: Reduction of 1-(4-Chloro-3-methylphenyl)-2-nitroethene to this compound
This protocol describes a general procedure using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (3-4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1-(4-chloro-3-methylphenyl)-2-nitroethene from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the mixture and wash the solid with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound as an oil.
-
Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Analytical Characterization Workflow
A standard workflow for the analytical characterization of the synthesized this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
Predicted Pharmacological Properties and Signaling Pathways
Substituted phenethylamines are well-known for their interactions with monoamine neurotransmitter systems. The presence of a halogen on the phenyl ring, particularly chlorine, can significantly influence the pharmacological profile, often enhancing serotonergic activity.
It is hypothesized that this compound acts as a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Hypothesized Mechanism of Action
The primary mechanism of action is likely to involve the binding to and reversal of monoamine transporters, leading to an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft. Additionally, it may act as an agonist at trace amine-associated receptor 1 (TAAR1), which can further modulate monoaminergic activity.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties of this compound. The proposed synthesis is based on well-established chemical transformations, and the predicted analytical and pharmacological data are derived from the known properties of closely related phenethylamine analogs. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this and similar novel psychoactive compounds. All experimental work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
Unraveling the Enigma: A Speculative Mechanistic Whitepaper on 4-Chloro-3-Methylphenethylamine
For Immediate Release
Basel, Switzerland – November 7, 2025 – In the ever-evolving landscape of neuropharmacology, the precise mechanisms of action of novel psychoactive substances remain a critical area of investigation. This technical guide offers a speculative, yet deeply evidence-informed, analysis of the potential mechanism of action for 4-chloro-3-methylphenethylamine, a substituted phenethylamine compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their interactions with neural systems.
Given the absence of direct empirical data on this compound, this paper synthesizes information from structurally analogous compounds to build a robust hypothesis regarding its primary and secondary pharmacological targets. By examining the established structure-activity relationships (SAR) within the phenethylamine class, we can project a plausible pharmacological profile for this molecule, guiding future empirical research.
Structural and Pharmacological Precedent
This compound belongs to the broad class of phenethylamines, which are known to primarily exert their effects by interacting with monoamine neurotransmitter systems. The core phenethylamine structure is a common scaffold for compounds that act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
The specific substitutions on the phenyl ring of this compound are key to speculating on its function:
-
4-Chloro Substitution: Halogenation at the para-position of the phenyl ring, particularly with chlorine, is well-documented to significantly increase a compound's affinity and activity at the serotonin transporter (SERT). Compounds like para-chloroamphetamine (PCA) are potent and selective serotonin releasing agents.[1][2]
-
3-Methyl Substitution: The addition of a methyl group at the meta-position can modulate potency and selectivity across the monoamine transporters, though its effects are generally less pronounced than a para-substituent.
Based on these structural features, it is reasonable to hypothesize that this compound functions as a potent monoamine releasing agent with a pronounced selectivity for the serotonin system.
Speculative Mechanism of Action
We speculate that this compound's primary mechanism of action is twofold, involving direct interaction with monoamine transporters and modulation via the Trace Amine-Associated Receptor 1 (TAAR1).
Primary Target: Monoamine Transporters (DAT, NET, SERT)
The principal hypothesis is that this compound acts as a substrate-type releasing agent at DAT, NET, and SERT. This involves the following steps:
-
The compound is recognized and transported into the presynaptic neuron by the monoamine transporters.
-
Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.
-
This increase in cytosolic monoamines, coupled with the presence of the phenethylamine substrate, causes the reversal of the plasma membrane transporters (DAT, NET, and SERT), resulting in a non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.
Due to the 4-chloro substitution, it is highly probable that this compound exhibits significantly higher potency for SERT compared to DAT and NET, making it a potent serotonin-releasing agent (SRA). This profile is similar to that of para-chloroamphetamine (PCA) and 3,4-dichloroamphetamine (DCA).[1][3]
Secondary Target: Trace Amine-Associated Receptor 1 (TAAR1)
Phenethylamine and its derivatives are known to be agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 activation serves as a powerful modulator of monoaminergic neurotransmission. Upon binding, TAAR1 initiates a G-protein-coupled signaling cascade, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC). These kinases can then phosphorylate the monoamine transporters, including DAT and SERT. This phosphorylation can reduce transporter uptake capacity and promote a state that favors neurotransmitter efflux, thereby amplifying the effects of the compound as a releasing agent.[4]
The speculative signaling pathway is visualized below:
Quantitative Data from Structurally Related Compounds
To ground this speculation in quantitative data, the following table summarizes the in vitro monoamine transporter inhibition constants (Ki, nM) for several structurally related phenethylamines. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity |
| Amphetamine | ~600 | ~100 | ~20,000-40,000 | NET/DAT Releaser |
| para-Chloroamphetamine (PCA) | 3,600 | 320 | 490 | SERT/NET Releaser |
| 3,4-Dichloroamphetamine (DCA) | - | - | High Affinity | Potent SERT Releaser |
| MDMA | 8,290 | 1,190 | 2,410 | Balanced Releaser |
Data compiled from multiple sources.[1][3][5] Note: Values can vary between experimental setups (e.g., human vs. rat transporters, cell-based vs. synaptosome assays). Data for DCA is qualitative but consistently shows high SERT affinity.
The data clearly illustrates that para-chloro substitution, as seen in PCA, dramatically increases affinity for SERT relative to amphetamine. The addition of a second chlorine atom in DCA further enhances this selectivity.[3] It is therefore highly probable that this compound will exhibit a Ki value for SERT in the low micromolar or high nanomolar range, with weaker affinities for DAT and NET.
Recommended Experimental Protocols for Empirical Validation
To validate the speculative mechanism of action proposed herein, a series of standard in vitro pharmacological assays are required.
Experimental Workflow
A logical workflow for characterizing a novel phenethylamine is outlined below.
Detailed Methodologies
4.2.1 Radioligand Binding Assays for Monoamine Transporters
-
Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.
-
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membranes are then isolated by centrifugation, washed, and resuspended in an appropriate assay buffer. Protein concentration is determined via a BCA or Bradford assay.[6]
-
Assay Setup: Competition binding assays are performed in 96-well plates. Each well contains a fixed concentration of a specific radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), the prepared cell membranes, and a range of concentrations of the test compound (this compound).
-
Incubation & Filtration: Plates are incubated at room temperature to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[6]
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which IC₅₀ values are calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2.2 Synaptosome Neurotransmitter Release Assay
-
Objective: To determine if this compound acts as a substrate-type releaser and to quantify its potency (EC₅₀) for inducing dopamine, norepinephrine, and serotonin efflux.
-
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) is homogenized in a sucrose buffer. The homogenate undergoes differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes (resealed nerve terminals).[7][8]
-
Loading: The synaptosomes are pre-incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.
-
Superfusion: The loaded synaptosomes are placed in a superfusion apparatus. They are continuously washed with buffer to establish a stable baseline of radioactivity.
-
Stimulation: The synaptosomes are then exposed to various concentrations of this compound. Fractions of the superfusate are collected at regular intervals.
-
Quantification: The radioactivity in each collected fraction is measured by liquid scintillation counting. The amount of neurotransmitter release is calculated as a percentage of the total radioactivity in the synaptosomes.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ value for release for each monoamine.
-
4.2.3 TAAR1 Functional Assay (cAMP Accumulation)
-
Objective: To determine if this compound is an agonist at TAAR1 and to measure its potency (EC₅₀).
-
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding human TAAR1.[9]
-
Assay Setup: The transfected cells are plated in 96-well plates and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cyclic AMP (cAMP).
-
Stimulation: The cells are then stimulated with a range of concentrations of this compound. A known TAAR1 agonist like β-phenethylamine is used as a positive control.[10][11]
-
Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured. This is typically done using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET (Bioluminescence Resonance Energy Transfer)-based cAMP sensor.[9][10]
-
Data Analysis: Dose-response curves are generated by plotting the cAMP signal against the drug concentration, allowing for the calculation of the EC₅₀ value.
-
Conclusion
The structural characteristics of this compound strongly suggest a mechanism of action as a monoamine releasing agent and TAAR1 agonist. The presence of a chlorine atom at the 4-position of the phenyl ring provides a compelling basis to speculate a significant, and likely preferential, activity as a serotonin releaser. This profile would place its pharmacological effects in a category similar to other potent serotonergic compounds like para-chloroamphetamine.
This whitepaper provides a foundational hypothesis based on established structure-activity relationships. It must be stressed that this is a speculative analysis. Empirical validation through the detailed experimental protocols outlined herein is essential to definitively elucidate the mechanism of action of this compound and to understand its full pharmacological profile. Such research is critical for advancing our knowledge of psychoactive compounds and their potential applications and risks.
References
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
The Predicted Biological Profile of 4-Chloro-3-Methylphenethylamine: A Technical Guide for Researchers
Disclaimer: This document provides a predictive analysis of the potential biological targets of 4-chloro-3-methylphenethylamine. As of the date of publication, there is no direct experimental data available for this specific compound in the public domain. The information presented herein is extrapolated from the known pharmacological profiles of structurally related phenethylamine derivatives. This guide is intended for research and drug development professionals and should be used for informational purposes only. All predictions require experimental validation.
Abstract
This compound is a substituted phenethylamine for which the pharmacological profile has not been experimentally determined. Based on the well-established structure-activity relationships (SAR) of the phenethylamine class, it is predicted that its primary biological targets will be the monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—and the trace amine-associated receptor 1 (TAAR1). The presence of a chloro- and a methyl- group on the phenyl ring is expected to significantly modulate its potency and selectivity for these targets compared to the parent compound, phenethylamine. This guide synthesizes the available data on analogous compounds to construct a predictive pharmacological profile for this compound, providing a foundation for future experimental investigation.
Introduction
Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, primarily acting on the central nervous system.[1] Their effects are largely mediated through interactions with monoamine transporters and G-protein coupled receptors, most notably TAAR1.[2][3] The specific substitutions on the phenethylamine scaffold—on the phenyl ring, the ethyl chain, or the amino group—dictate the affinity and efficacy at these targets, leading to a wide spectrum of psychoactive effects, including stimulant, entactogenic, and hallucinogenic properties.[1][4]
This whitepaper aims to predict the biological targets of the novel compound this compound. By examining the known pharmacology of structurally similar molecules, such as 4-chloroamphetamine, 3-methylphenethylamine, and 3,4-dichloroamphetamine, we can infer the likely protein interactions and downstream signaling effects of this compound.
Predicted Primary Biological Targets
The core phenethylamine structure strongly suggests activity at the following primary targets:
-
Monoamine Transporters (DAT, NET, SERT): Substituted phenethylamines are well-known to act as substrates for these transporters, inhibiting reuptake and promoting the reverse transport (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[5][6]
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are endogenous or potent synthetic agonists for TAAR1, an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][7][8]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound can be predicted by considering the effects of its specific substitutions:
-
Phenethylamine Backbone: This core structure confers affinity for monoamine transporters and TAAR1.
-
4-Chloro Substitution: Halogenation at the para-position of the phenyl ring, as seen in 4-chloroamphetamine (4-CA), is known to significantly increase potency at the serotonin transporter (SERT), often making the compound a more potent serotonin releasing agent compared to its non-halogenated counterpart.[5][9][10] This suggests that this compound will likely have significant serotonergic activity.
-
3-Methyl Substitution: The addition of a methyl group at the meta-position, as in 3-methylphenethylamine (3-MPEA), is also known to result in a compound that acts as a TAAR1 agonist.[7] The effect of this substitution on monoamine transporters is less well-defined but is expected to contribute to the overall potency and selectivity profile.
Based on this SAR analysis, it is hypothesized that this compound will act as a potent releaser of monoamines, with a likely preference for the serotonin system due to the 4-chloro substitution. It is also predicted to be a potent agonist at TAAR1.
Quantitative Pharmacological Data of Analogous Compounds
To provide a semi-quantitative prediction, the following table summarizes the available data for key structural analogs of this compound at the primary monoamine transporter targets. It is important to note that assay conditions can vary between studies, and these values should be used for comparative purposes.
Table 1: Monoamine Release Potency (EC50, nM) of Structurally Related Phenethylamines
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference(s) |
|---|---|---|---|---|
| Amphetamine | Potent Releaser | Potent Releaser | Weak Releaser | [11] |
| 4-Chloroamphetamine (4-CA) | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 | [10] |
| β-Methylphenethylamine (BMPEA) | Less potent than amphetamine | More potent at NET than DAT | Not specified |[11] |
Data presented as EC50 values (nM) for monoamine release in rat brain synaptosomes where specified.
Table 2: Monoamine Transporter Inhibition (IC50, nM) of 4-Chloroamphetamine
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference(s) |
|---|
| 4-Chloroamphetamine (4-CA) | 3,600 | 320 | 490 |[10] |
Data presented as IC50 values (nM) for reuptake inhibition in human embryonic kidney 293 (HEK293) cells.
Predicted Signaling Pathways and Mechanisms of Action
Interaction with Monoamine Transporters
This compound is predicted to be transported into presynaptic neurons by DAT, NET, and SERT. Once inside, it is expected to disrupt the vesicular storage of monoamines and promote the reverse transport of these neurotransmitters into the synapse, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.
Caption: Predicted mechanism of action at monoamine transporters.
Activation of TAAR1 Signaling
As a potent agonist, this compound is expected to bind to and activate intracellular TAAR1. TAAR1 activation is known to couple to Gαs and Gαq proteins, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and protein kinase C (PKC). These kinases can then phosphorylate downstream targets, including the monoamine transporters, modulating their function.
Caption: Predicted TAAR1 signaling pathway.
Experimental Protocols for Target Validation
To experimentally validate the predicted biological targets of this compound, the following standard assays are recommended.
Monoamine Transporter Activity Assays
Objective: To determine the potency of this compound to inhibit reuptake and promote the release of dopamine, norepinephrine, and serotonin.
Methodology: Synaptosome Uptake and Release Assays
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound.
-
Initiate uptake by adding a low concentration of radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation period, terminate the reaction by rapid filtration.
-
Quantify the radioactivity trapped in the synaptosomes using liquid scintillation counting.
-
Calculate IC₅₀ values by non-linear regression analysis.
-
-
Release Assay:
-
Pre-load synaptosomes with a radiolabeled monoamine.
-
After washing, expose the synaptosomes to varying concentrations of this compound.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate EC₅₀ values for release.
-
Caption: Workflow for monoamine transporter assays.
TAAR1 Functional Assay
Objective: To determine the agonist activity and potency of this compound at TAAR1.
Methodology: cAMP Accumulation Assay
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing human TAAR1.
-
Assay Procedure:
-
Plate the cells in a multi-well format.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or a reference agonist.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.
-
Conclusion
While direct experimental data is currently lacking, a robust prediction of the biological targets of this compound can be made based on the extensive knowledge of the structure-activity relationships of substituted phenethylamines. It is highly probable that this compound will act as a monoamine releasing agent with significant activity at the serotonin transporter, and as a potent agonist of the trace amine-associated receptor 1. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This predictive analysis serves as a critical first step for researchers and drug development professionals interested in the pharmacological characterization of this novel compound.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 8. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 11. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
in silico modeling of 4-chloro-3-methylphenethylamine receptor binding
An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-3-Methylphenethylamine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted phenethylamine compound. Due to its structural similarity to other psychoactive phenethylamines and amphetamines, it is predicted to interact with various monoamine neurotransmitter transporters and receptors in the central nervous system. This guide provides a comprehensive overview of the methodologies used to model the receptor binding of this compound, summarizes relevant quantitative data from structurally similar molecules, and outlines the associated signaling pathways.
Predicted Receptor Binding Profile of this compound
While specific quantitative binding data for this compound is not extensively available in the public literature, the binding profile can be inferred from structure-activity relationship (SAR) studies of analogous compounds. The presence of a para-chloro group on the phenyl ring is known to increase activity at the serotonin transporter (SERT)[1]. The addition of a methyl group at the meta position may further modulate its interaction with monoamine transporters and receptors.
Likely primary targets for this compound include:
-
Serotonin Transporter (SERT)
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Receptors (e.g., 5-HT2A)
-
Trace Amine-Associated Receptor 1 (TAAR1)
Quantitative Data for Structurally Related Compounds
The following table summarizes the receptor binding affinities (Ki, IC50, or EC50 in nM) for compounds structurally related to this compound. This data provides a basis for understanding the potential interactions of the title compound.
| Compound | Receptor/Transporter | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| para-Chloroamphetamine (PCA) | SERT | - | 490 | 28.3 (release) | [2] |
| NET | - | 320 | 23.5-26.2 (release) | [2] | |
| DAT | - | 3600 | 42.2-68.5 (release) | [2] | |
| 3,4-Dichloroamphetamine (DCA) | SERT | High Affinity | - | - | [3] |
| 4-Methylphenethylamine (4-MPEA) | TAAR1 | - | - | Agonist | [4] |
| Substituted Phenethylamines | 5-HT2A | 8 - 1700 | - | - | [5][6] |
| Substituted Amphetamines | 5-HT2A | 61 - 4400 | - | - | [5][6] |
Experimental Protocols
Radioligand Binding Assays
This protocol provides a general method for determining the binding affinity of a test compound (e.g., this compound) to a specific receptor or transporter.
a. Membrane Preparation:
-
Cell lines (e.g., HEK293) stably expressing the human receptor or transporter of interest (e.g., SERT, DAT, NET, or 5-HT2A) are cultured.
-
Cells are harvested, washed, and then homogenized in a cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using liquid scintillation counting.
c. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Transporter Uptake/Release Assays
This protocol measures the functional effect of a compound on monoamine transporter activity.
a. Cell Culture and Preparation:
-
HEK293 cells expressing the human monoamine transporter (SERT, DAT, or NET) are cultured in appropriate media.
-
Cells are plated in multi-well plates and grown to confluence.
b. Uptake Inhibition Assay:
-
Cells are washed and pre-incubated with increasing concentrations of the test compound.
-
A radiolabeled monoamine (e.g., [3H]-serotonin, [3H]-dopamine, or [3H]-norepinephrine) is added, and the cells are incubated for a short period.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up is measured by scintillation counting.
-
IC50 values are determined by non-linear regression.
c. Release Assay:
-
Cells are pre-loaded with a radiolabeled monoamine.
-
After washing, the cells are incubated with increasing concentrations of the test compound to stimulate the release of the radiolabeled monoamine.
-
The amount of radioactivity released into the supernatant is quantified.
-
EC50 values for release are calculated.
In Silico Modeling Workflow
In silico modeling is a powerful computational approach to predict and analyze the binding of small molecules like this compound to their protein targets.
Signaling Pathways
The interaction of this compound with its target receptors can trigger specific intracellular signaling cascades.
Monoamine Transporter Interaction
As a phenethylamine derivative, this compound is expected to act as a substrate for monoamine transporters, leading to both reuptake inhibition and neurotransmitter release.
References
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 4. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
While a specific CAS number for 4-chloro-3-methylphenethylamine has not been identified in major chemical registries, its systematic IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine .
Structural Information:
| Property | Value |
| IUPAC Name | 2-(4-chloro-3-methylphenyl)ethan-1-amine |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
| SMILES | NC(C)c1cc(C)c(Cl)cc1 |
| InChI Key | (Not available) |
Postulated Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and comparison with related phenethylamine derivatives.
| Property | Predicted Value/Characteristic |
| Appearance | Likely a colorless to pale yellow oil or a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform. The hydrochloride salt would be water-soluble. |
| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure. |
| pKa | The amine group is expected to have a pKa in the range of 9.5-10.5, typical for a primary amine in a phenethylamine structure. |
Potential Pharmacological Profile
The pharmacological effects of this compound are likely to be influenced by its structural similarity to other substituted phenethylamines, which are known to interact with monoaminergic neurotransmitter systems.
Comparative Data of Related Phenethylamines:
| Compound | Mechanism of Action | Reported Effects |
| Phenethylamine | Trace amine-associated receptor 1 (TAAR1) agonist; releases norepinephrine and dopamine.[1] | Central nervous system stimulant.[1] |
| p-Chloroamphetamine (PCA) | Potent serotonin-releasing agent and uptake inhibitor. | Known to be a serotonergic neurotoxin. |
| 3,4-Dichloroamphetamine (DCA) | Highly potent and selective serotonin releasing agent (SSRA) and monoamine oxidase inhibitor (MAOI).[2] | Also exhibits serotonergic neurotoxicity.[2] |
Based on these comparisons, this compound is hypothesized to act as a monoamine-releasing agent, potentially with a preference for the serotonin system due to the chloro- substitution. The addition of the methyl group at the 3-position may modulate its potency and selectivity.
Postulated Signaling Pathway
The primary molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission. Activation of TAAR1 can lead to the release of neurotransmitters like dopamine and norepinephrine.
Caption: Postulated mechanism of action for this compound.
Proposed Synthesis Protocols
Two plausible synthetic routes for this compound are outlined below, starting from commercially available precursors.
Route 1: Reduction of a Phenylacetonitrile Derivative
This is a common method for the synthesis of phenethylamines.
Experimental Workflow:
Caption: Synthetic workflow via the nitrile reduction pathway.
Detailed Methodology:
-
Synthesis of 4-chloro-3-methylbenzonitrile:
-
Dissolve 4-chloro-3-methylaniline (1 eq.) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq.) and sodium cyanide (1.1 eq.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column chromatography.
-
-
Reduction to this compound:
-
Method A: Lithium Aluminum Hydride (LAH) Reduction:
-
Suspend LAH (2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-chloro-3-methylbenzonitrile (1 eq.) in anhydrous THF dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and then reflux to ensure complete reduction.
-
Cool the reaction mixture and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Method B: Catalytic Hydrogenation:
-
Dissolve 4-chloro-3-methylbenzonitrile (1 eq.) in a suitable solvent such as ethanol or methanol containing ammonia.
-
Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a high-pressure reactor (e.g., a Parr shaker) at elevated pressure and temperature until hydrogen uptake ceases.
-
Filter the catalyst, and concentrate the filtrate under reduced pressure.
-
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
-
Route 2: Reductive Amination of a Phenylacetone Derivative
This route involves the formation of an imine or oxime intermediate followed by reduction.
Experimental Workflow:
Caption: Synthetic workflow via the reductive amination pathway.
Detailed Methodology:
-
Synthesis of 4-chloro-3-methylphenylacetone:
-
Reductive Amination:
-
Dissolve 4-chloro-3-methylphenylacetone (1 eq.) in a suitable solvent like methanol or ethanol.
-
Add an aminating agent such as ammonium acetate or hydroxylamine hydrochloride along with a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
The reaction is typically carried out at room temperature for several hours.
-
Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) in the presence of ammonia can be employed.
-
Work-up involves quenching the reaction, extracting the product into an organic solvent, and washing.
-
-
Purification:
-
Purification is achieved through vacuum distillation or salt formation and recrystallization, as described in Route 1.
-
Potential Toxicological Profile and Safety Precautions
Given the structural relationship to known neurotoxic compounds like p-chloroamphetamine, this compound should be handled with extreme caution.
-
Neurotoxicity: There is a potential for serotonergic neurotoxicity.
-
Cardiovascular Effects: As a phenethylamine derivative, it may cause sympathomimetic effects, leading to increased heart rate and blood pressure.
-
General Toxicity: Limited data is available, but it should be treated as a hazardous substance.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a substituted phenethylamine for which there is a lack of comprehensive published data. Its IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine. Based on its structure, it is predicted to be a psychoactive compound that modulates monoaminergic systems. The synthetic routes outlined provide plausible methods for its preparation for research purposes. Due to the potential for significant toxicity, all handling and experimental work with this compound should be conducted with appropriate safety measures in a controlled laboratory setting. Further research is necessary to fully characterize its pharmacological and toxicological properties.
References
Preliminary Toxicological Profile of 4-Chloro-3-methylphenethylamine: An Inferred Analysis
Disclaimer: This document presents a hypothetical toxicological profile for 4-chloro-3-methylphenethylamine. As of November 2025, there is a significant lack of specific toxicological data for this compound in publicly available scientific literature. The following information is an extrapolation based on the known toxicological and pharmacological properties of structurally related phenethylamine derivatives. This guide is intended for research and informational purposes only and should not be considered a definitive assessment of the substance's safety or risk. All data presented is inferred and should be verified through empirical testing.
Introduction
This compound is a substituted phenethylamine that is structurally related to a class of compounds known for their psychoactive effects. The phenethylamine scaffold is the basis for a wide range of substances, including naturally occurring neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and hallucinogens. The toxicological profile of a specific phenethylamine derivative is largely determined by the nature and position of its substituents on the phenyl ring and the ethylamine side chain. This document aims to provide a projected toxicological overview of this compound, drawing parallels from analogs such as 3-methylphenethylamine and 4-chlorophenethylamine, to guide further research and drug development.
Pharmacodynamics: A Postulated Mechanism of Action
Based on the pharmacology of similar phenethylamines, this compound is likely to interact with the monoaminergic system.
Postulated Signaling Pathway:
The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as either reuptake inhibitors or releasing agents. Furthermore, they may exhibit agonistic activity at the trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[1][2]
Caption: Postulated interaction of this compound with monoamine systems.
Pharmacokinetics and Metabolism
The metabolism of phenethylamines typically involves several enzymatic pathways. It is hypothesized that this compound undergoes metabolism primarily in the liver.
Key Metabolic Pathways:
-
Monoamine Oxidase (MAO) a-dealkylation: This is a common metabolic pathway for phenethylamines, leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid.[2]
-
Cytochrome P450 (CYP450) Oxidation: Hydroxylation of the aromatic ring is a likely metabolic step, catalyzed by CYP450 enzymes. The presence of a chloro-substituent may influence the regioselectivity of this hydroxylation.
-
N-acetylation: The primary amine may undergo N-acetylation.[3][4]
Caption: Postulated metabolic pathways for this compound.
Toxicology
The toxicological properties of this compound are currently unknown. However, by examining related compounds, a potential risk profile can be inferred. The presence of a chlorine atom on the phenyl ring is of particular interest, as halogenated amphetamines can exhibit neurotoxicity.[5]
Inferred Quantitative Toxicological Data
No empirical LD50 or EC50 data for this compound is available. The following table presents data from related compounds to provide a speculative context.
| Compound | Test | Species | Route | Value | Reference |
| 4-Fluoroamphetamine | LD50 | Mouse | i.p. | 46 mg/kg | [6] |
| para-Chloroamphetamine | Neurotoxicity | Rat | s.c. | 10 mg/kg (single dose) caused ~80% decrease in serotonin markers | [7] |
| 25B-NBOMe | EC50 | SH-SY5Y cells | In vitro | 33.86 µM (Neutral Red Uptake) | [8] |
| 2C-B | EC50 | SH-SY5Y cells | In vitro | >2000 µM (Neutral Red Uptake) | [8] |
Potential Toxic Effects
-
Cardiovascular: Tachycardia, hypertension, and potential for cardiac arrhythmias.
-
Neurological: Stimulant effects such as agitation, insomnia, and in high doses, seizures. The potential for serotonergic neurotoxicity, similar to that observed with para-chloroamphetamine, is a significant concern.[5]
-
Hepatotoxicity: As metabolism is expected to occur in the liver, the potential for drug-induced liver injury should be considered, particularly with high doses or chronic use.
-
Genotoxicity: Some psychoactive phenethylamines have demonstrated genotoxic potential in in-vitro assays.[9]
Proposed Experimental Protocols for Toxicological Evaluation
To establish a comprehensive toxicological profile for this compound, a tiered approach is recommended, encompassing in vitro and in vivo studies.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxicity of this compound in relevant human cell lines.
Methodology:
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line) to assess neurotoxicity.
-
HepG2 (human hepatoma cell line) to assess hepatotoxicity.
-
-
Assays:
-
MTT Assay: Measures cell viability based on mitochondrial activity. Differentiated SH-SY5Y cells are plated at a density of 1.5 × 10^4 cells/well in 96-well plates and incubated for 24 hours with varying concentrations (e.g., 15–1000 µM) of the compound. After incubation, MTT reagent is added, and the resulting formazan product is quantified spectrophotometrically.[10]
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells as an indicator of membrane integrity. Cells are treated as in the MTT assay, and LDH in the culture medium is quantified using a commercially available kit.[10]
-
-
Data Analysis: EC50 values (the concentration that causes 50% of the maximal effect) are calculated from concentration-response curves.
Caption: General workflow for in vitro cytotoxicity assessment.
In Vivo Acute Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Methodology (based on OECD Guideline 425):
-
Species: Female rats (e.g., Sprague-Dawley).
-
Procedure: A single animal is dosed at a step below the estimated LD50. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This is repeated for a small number of animals to home in on the LD50.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed at the end of the study.
-
Data Analysis: The LD50 is estimated using statistical software.
Conclusion
The preliminary toxicological profile of this compound presented herein is entirely inferential due to the absence of direct empirical data. The structural features suggest a compound that likely interacts with the monoaminergic system, posing potential risks for cardiovascular and neurological toxicity. The presence of a chloro-substituent warrants a thorough investigation into its potential for neurotoxicity. The proposed experimental protocols provide a roadmap for initiating the essential toxicological evaluation of this novel phenethylamine. It is imperative that such studies are conducted to fill the current knowledge gap and to allow for a scientifically sound risk assessment.
References
- 1. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 6. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 7. 4-Chlorophenylisobutylamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
structural analogs and derivatives of 4-chloro-3-methylphenethylamine
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 4-Chloro-3-methylphenethylamine
Disclaimer: Publicly available scientific literature lacks specific pharmacological data for this compound. This guide therefore focuses on its close structural analogs to provide a comprehensive understanding of the structure-activity relationships and pharmacological properties characteristic of this compound class. The primary analogs discussed are 4-chloroamphetamine and 4-methylphenethylamine, which represent key substitutions on the phenyl ring.
Introduction
Substituted phenethylamines are a broad class of psychoactive compounds based on the core phenethylamine structure.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group can drastically alter their pharmacological profiles, leading to compounds with stimulant, entactogenic, or hallucinogenic effects.[1][2] The subject of this guide, this compound, is a phenethylamine derivative with substitutions at the 4 and 3 positions of the phenyl ring. While specific data on this compound is scarce, its structure suggests it would primarily interact with monoamine systems, including the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3][4] This guide will synthesize data from its closest structural analogs to build a predictive pharmacological profile.
Core Structural Analogs and Their Pharmacology
The pharmacology of substituted phenethylamines is largely dictated by the nature and position of substituents on the phenyl ring. For this compound, the key analogs are those with a single substitution at the 4-position (either chloro or methyl).
-
4-Chloroamphetamine (pCA): A potent neurotoxic derivative of amphetamine, pCA is a powerful serotonin releasing agent.[5] It acts as a high-affinity substrate for the serotonin transporter (SERT), inducing transporter-mediated efflux of serotonin while also inhibiting its reuptake.[5][6] This leads to a rapid and substantial increase in synaptic serotonin, which is also linked to its long-term neurotoxic effects on serotonergic neurons.[5]
-
4-Methylphenethylamine (4-MPEA): This analog is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to modulate monoaminergic neurotransmission.[7][8] It also functions as a substrate-type releasing agent at monoamine transporters, with a preference for the dopamine (DAT) and norepinephrine (NET) transporters.[7]
Quantitative Pharmacological Data
The following table summarizes the known in vitro activities of key structural analogs at monoamine transporters. These values indicate the potency of the compounds to either inhibit transporter function (IC₅₀) or to bind to the transporter (Kᵢ).
| Compound | Transporter | Assay Type | Potency (nM) | Species | Reference |
| 4-Chloroamphetamine | SERT | Uptake Inhibition (IC₅₀) | 130 | Rat | [9] |
| DAT | Uptake Inhibition (IC₅₀) | 960 | Rat | [9] | |
| NET | Uptake Inhibition (IC₅₀) | 1,800 | Rat | [9] | |
| 3,4-Dichloroamphetamine | SERT | Binding Affinity (Kᵢ) | 29 | Rat | [6] |
| DAT | Binding Affinity (Kᵢ) | 2,700 | Rat | [6] | |
| NET | Binding Affinity (Kᵢ) | 3,900 | Rat | [6] |
Note: Data for 4-methylphenethylamine's direct transporter inhibition/binding potency is not as readily available in comparative tables, as its primary characterization is often as a TAAR1 agonist and releasing agent.[7]
Experimental Protocols
The characterization of phenethylamine derivatives typically involves a suite of in vitro assays to determine their interaction with monoamine transporters and receptors. A foundational experiment is the monoamine uptake inhibition assay.
Monoamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin) into cells expressing the corresponding transporter (DAT, SERT, etc.).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound at a specific monoamine transporter.
Materials:
-
HEK293 cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Culture medium (e.g., DMEM supplemented with 10% FBS, geneticin).
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrate: [³H]dopamine, [³H]serotonin ([³H]5-HT), or [³H]norepinephrine ([³H]NE).
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific uptake inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT).
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Cell Culture: Culture the transfected HEK293 cells in appropriate flasks until they reach ~90% confluency.
-
Plating: Seed the cells into 24- or 48-well plates coated with poly-D-lysine and allow them to adhere overnight.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with 1 mL of room temperature KHB.
-
Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound to each well. For control wells, add vehicle. For determining non-specific uptake, add a high concentration of a known selective inhibitor. Incubate for 5-10 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 200 nM [³H]dopamine) to each well. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. This time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KHB.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating for 30 minutes.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism). Specific uptake is defined as the difference between total uptake (vehicle-treated cells) and non-specific uptake.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel phenethylamine derivative.
Caption: In Vitro Screening Workflow for Phenethylamine Analogs.
Signaling Pathway: Mechanism of Action at the Synapse
This diagram illustrates the dual mechanism by which many phenethylamine derivatives, particularly releasing agents, act on presynaptic monoamine transporters.
Caption: Mechanism of a Phenethylamine Releasing Agent.
Conclusion
While this compound remains an uncharacterized compound in the public domain, a detailed analysis of its structural analogs provides significant insight into its likely pharmacological profile. The presence of a 4-chloro substituent strongly suggests a potent interaction with the serotonin transporter, potentially as a selective serotonin releasing agent, similar to p-chloroamphetamine. The additional 3-methyl group could modulate this activity, possibly influencing its potency or selectivity across the different monoamine transporters. Further empirical investigation using the standardized in vitro protocols outlined in this guide is necessary to fully elucidate the specific properties of this compound and its potential as a pharmacological tool or therapeutic lead.
References
- 1. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 7. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]
- 8. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 9. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-Chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 4-chloro-3-methylphenethylamine. Given the limited availability of specific validated methods for this particular compound, the following protocols are adapted from established methods for the analysis of phenethylamines and related designer drugs. These methods are intended to serve as a starting point for method development and validation in a research or forensic laboratory setting.
Introduction
This compound is a substituted phenethylamine derivative. Due to its structural similarity to other psychostimulant compounds, its detection and quantification in various matrices are of interest to forensic, clinical, and research laboratories. The analytical methods described herein are based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques for the identification and quantification of such compounds.
Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound analysis, the sample is first extracted from its matrix and then derivatized to improve its volatility and chromatographic properties. The derivatized analyte is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification.
Advantages:
-
High chromatographic resolution.
-
Provides structural information for confident identification.
-
Well-established and widely available technique.
Limitations:
-
Requires derivatization for polar analytes like phenethylamines, which adds a step to the sample preparation process.[1][2]
-
Not suitable for thermally labile compounds.
Application Note 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For the analysis of this compound, the sample is extracted and then injected into the LC system. The analyte is separated on a reversed-phase column and then introduced into the mass spectrometer. In the tandem mass spectrometer, a specific precursor ion of the analyte is selected, fragmented, and one or more specific product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.
Advantages:
-
High sensitivity and selectivity.
-
Often does not require derivatization, simplifying sample preparation.[1][3]
-
Suitable for a wide range of compounds, including those that are not amenable to GC-MS.
Limitations:
-
Matrix effects can suppress or enhance the ionization of the analyte, potentially affecting accuracy and precision.[4]
-
Instrumentation can be more expensive than GC-MS.
Quantitative Data Summary
| Parameter | GC-MS (with derivatization) | LC-MS/MS (direct analysis) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.5 ng/mL | 0.1 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Urine, Blood)
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for both GC-MS and LC-MS/MS analysis.
Materials:
-
Sample (urine, blood plasma, or serum)
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
pH 9.0 buffer (e.g., ammonium chloride)
-
Extraction solvent (e.g., n-butyl chloride, ethyl acetate)[5]
-
Concentrated ammonium hydroxide
-
0.5 N Sulfuric acid
-
Hexane
-
Methanol
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of pH 9.0 buffer and vortex.
-
Add 100 µL of concentrated ammonium hydroxide and vortex.
-
Add 5 mL of extraction solvent, cap, and vortex for 1 minute.[6]
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
For cleanup (optional but recommended), add 3 mL of 0.5 N sulfuric acid, vortex, and centrifuge. Transfer the aqueous (lower) layer to a clean tube.
-
Add 3 mL of hexane, vortex, and centrifuge. Discard the hexane (upper) layer.
-
Make the aqueous layer basic with concentrated ammonium hydroxide (check with pH paper).
-
Add 3 mL of extraction solvent, vortex, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of methanol for LC-MS/MS or derivatizing agent for GC-MS).
Protocol 2: GC-MS Analysis
Materials:
-
Prepared sample extract from Protocol 1.
-
Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, or heptafluorobutyric anhydride - HFBA)[2][7]
-
GC-MS system with a non-polar capillary column (e.g., DB-1MS or equivalent).
Procedure:
-
To the dried extract from Protocol 1, add 50 µL of the derivatizing agent and 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection.
-
GC-MS Conditions (Example):
-
Injector: Splitless, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Protocol 3: LC-MS/MS Analysis
Materials:
-
Prepared sample extract from Protocol 1.
-
LC-MS/MS system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Reconstitute the dried extract from Protocol 1 in 100 µL of mobile phase A.
-
LC-MS/MS Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 2.6 µm particle size
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard need to be determined by infusion experiments.
-
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 6. forensicresources.org [forensicresources.org]
- 7. jfda-online.com [jfda-online.com]
Application Note and Protocol: Quantification of 4-chloro-3-methylphenethylamine in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-chloro-3-methylphenethylamine is a substituted phenethylamine derivative. As with many psychoactive substances, its detection and quantification in biological samples are crucial for forensic toxicology, clinical diagnostics, and pharmacological research. This document provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established principles for the analysis of phenethylamine-type compounds.[1][2][3]
Experimental Protocols
This protocol is a comprehensive guide for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove matrix interferences and concentrate the analyte, leading to improved sensitivity and accuracy.[1][4]
-
Materials:
-
Hydrophilic-Lipophilic Balance (HLB) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS): A deuterated analog of this compound is recommended for optimal accuracy. If unavailable, a structurally similar compound not expected to be in the sample can be used.[5][6]
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard and vortex.
-
Cartridge Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Analyte Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 50:50 (v/v) ethyl acetate:methanol with 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (see section 2.2).
-
HPLC-MS/MS Analysis
The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for the separation of phenethylamines.[1]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components and potential metabolites.[1]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Ion Source Parameters:
-
Ion Spray Voltage: 5.5 kV
-
Temperature: 550°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The most abundant and stable transitions should be selected for quantification (quantifier) and confirmation (qualifier).
Data Presentation
The quantitative data for the HPLC-MS/MS method should be summarized in the following tables.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Declustering Potential (V) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[3] |
| Limit of Detection (LOD) (ng/mL) | 0.5[3] |
| Accuracy (% Recovery) | 85 - 115%[2] |
| Precision (%RSD) | < 15%[2] |
| Matrix Effect (%) | To be determined |
| Extraction Recovery (%) | > 80%[2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
This detailed protocol provides a robust framework for the quantification of this compound in biological matrices. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of accurate and reliable data for research and diagnostic purposes.
References
- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and expected analytical data for the characterization of 4-chloro-3-methylphenethylamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These guidelines are intended to assist researchers in the identification and structural elucidation of this and structurally related compounds.
Overview
This compound is a substituted phenethylamine. The structural characterization of such molecules is crucial for understanding their chemical properties, purity, and potential biological activity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition.
Predicted Analytical Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.9 - 7.3 | m | 3H |
| -CH₂-CH₂-NH₂ | 2.9 - 3.2 | m | 2H |
| -CH₂-CH₂-NH₂ | 2.7 - 2.9 | m | 2H |
| Ar-CH₃ | 2.3 - 2.4 | s | 3H |
| -NH₂ | 1.5 - 2.5 | br s | 2H |
Note: Predicted chemical shifts are in ppm relative to a TMS standard in CDCl₃. Actual values may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| Ar-C (quaternary) | 135 - 140 |
| Ar-CH | 125 - 135 |
| -CH₂-NH₂ | 40 - 45 |
| -CH₂-Ar | 35 - 40 |
| Ar-CH₃ | 15 - 20 |
Note: Predicted chemical shifts are in ppm relative to a TMS standard in CDCl₃. Actual values may vary based on experimental conditions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative abundance) | Description |
| [M]⁺ | 169/171 | Molecular ion peak (with isotopic pattern for Cl) |
| [M-CH₂NH₂]⁺ | 140/142 | Loss of the aminoethyl side chain |
| [C₈H₉Cl]⁺ | 140/142 | Fragment corresponding to the substituted benzyl cation |
| [C₇H₇]⁺ | 91 | Tropylium ion (common fragment for benzyl compounds) |
Note: Predicted m/z values are for the most abundant isotopes. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) internal standard
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm reference).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200-220 ppm is generally used.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Process the FID and reference the CDCl₃ peak to 77.16 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample (1-2 mg)
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure for GC-MS:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol.
-
-
Instrument Setup:
-
Set the GC oven temperature program to appropriately separate the compound from any impurities. A typical program might start at 100°C and ramp up to 250°C.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the mass spectrometer to scan a mass range of m/z 40-400. Electron Ionization (EI) at 70 eV is a standard ionization method.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectrum of the peak corresponding to the elution of this compound.
-
-
Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions.
-
Analyze the isotopic pattern for the presence of chlorine.
-
Visualizations
Experimental Workflow for Compound Characterization
Application Notes and Protocols for In Vitro Studies of 4-chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for the in vitro characterization of 4-chloro-3-methylphenethylamine, a novel phenethylamine derivative. Substituted phenethylamines are a broad class of compounds known to interact with monoaminergic systems in the central nervous system. Their primary mechanisms of action often involve the modulation of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as interaction with the trace amine-associated receptor 1 (TAAR1).
Given the limited publicly available data on this compound, a systematic in vitro evaluation is crucial to elucidate its pharmacological profile. The following protocols are designed to assess its cytotoxicity, its affinity for and activity at monoamine transporters, and its potential to activate TAAR1 and its downstream signaling pathways.
Predicted Pharmacological Profile
Based on the structure of this compound, its pharmacological activities are predicted to be similar to other substituted phenethylamines. The core phenethylamine structure suggests an interaction with monoamine systems. The chloro and methyl substitutions on the phenyl ring will likely influence its potency and selectivity for various targets. It is hypothesized that this compound will act as a monoamine transporter ligand and a TAAR1 agonist.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the in vitro characterization of this compound.
Data Presentation
Table 1: Cytotoxicity Data
| Cell Line | Assay Type | This compound EC₅₀ (µM) | Positive Control EC₅₀ (µM) |
| HepG2 | MTT Assay | Data to be determined | Doxorubicin: Value |
| SH-SY5Y | LDH Assay | Data to be determined | Rotenone: Value |
Table 2: Monoamine Transporter Interaction
| Transporter | Assay Type | This compound Kᵢ (nM) | This compound IC₅₀ (nM) | This compound EC₅₀ (nM) | Positive Control |
| DAT | Binding | Data to be determined | GBR12909 | ||
| Uptake | Data to be determined | Cocaine | |||
| Release | Data to be determined | Amphetamine | |||
| NET | Binding | Data to be determined | Nisoxetine | ||
| Uptake | Data to be determined | Desipramine | |||
| Release | Data to be determined | Amphetamine | |||
| SERT | Binding | Data to be determined | Fluoxetine | ||
| Uptake | Data to be determined | Fluoxetine | |||
| Release | Data to be determined | p-Chloroamphetamine |
Table 3: TAAR1 Activation and Downstream Signaling
| Assay | Parameter | This compound EC₅₀ (nM) | Positive Control |
| TAAR1 Activation | cAMP Accumulation | Data to be determined | β-phenethylamine |
| PKA Activation | Phosphorylation | Data to be determined | Forskolin |
| PKC Activation | Phosphorylation | Data to be determined | Phorbol 12-myristate 13-acetate (PMA) |
Experimental Protocols
Cytotoxicity Assays
5.1.1. MTT Assay in HepG2 Cells
This assay assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in the culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the EC₅₀ value.
5.1.2. LDH Assay in SH-SY5Y Cells
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For differentiation into a more neuronal phenotype, treat cells with retinoic acid (10 µM) for 5-7 days.
-
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Expose the cells to serial dilutions of this compound and a positive control (e.g., Rotenone) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release control and determine the EC₅₀ value.
Monoamine Transporter Interaction Assays
5.2.1. Radioligand Binding Assays
These assays determine the affinity of this compound for DAT, NET, and SERT using cell membranes from HEK-293 cells stably expressing the respective human transporters.
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells overexpressing hDAT, hNET, or hSERT.
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the Kᵢ value by non-linear regression analysis of the competition binding data.
5.2.2. Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[1][2]
-
Cell Culture: Use HEK-293 cells stably expressing hDAT, hNET, or hSERT.
-
Procedure:
-
Seed the cells in a 24-well plate and grow to confluence.
-
Wash the cells with uptake buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of this compound or a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) for 20 minutes at 37°C.[3]
-
Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a final concentration near its Kₘ value and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of uptake inhibition and determine the IC₅₀ value.
5.2.3. Neurotransmitter Release Assays
This assay measures the ability of this compound to induce the release of preloaded radiolabeled neurotransmitters from cells or synaptosomes.
-
Preparation: Use either differentiated PC12 cells (for dopamine and norepinephrine release) or rat brain synaptosomes (for all three monoamines).
-
Procedure (using synaptosomes):
-
Isolate synaptosomes from the appropriate brain region (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).
-
Preload the synaptosomes with the respective radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Resuspend the synaptosomes in a superfusion chamber and perfuse with buffer.[4][5][6]
-
Collect baseline fractions of the perfusate.
-
Switch to a buffer containing varying concentrations of this compound or a positive control (e.g., amphetamine) and continue collecting fractions.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total incorporated radioactivity and determine the EC₅₀ value.
TAAR1 Activation and Signaling Pathway Assays
5.3.1. TAAR1 Activation Assay (cAMP Measurement)
This assay measures the activation of TAAR1 by quantifying the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon Gαs-coupled receptor activation.
-
Cell Culture: Use HEK-293 cells transiently or stably expressing human TAAR1.
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound or a positive control (e.g., β-phenethylamine) for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis: Generate a dose-response curve and determine the EC₅₀ value for cAMP accumulation.
5.3.2. Downstream Signaling Assays (PKA and PKC Activation)
These assays measure the activation of protein kinase A (PKA) and protein kinase C (PKC), which are downstream effectors of TAAR1 signaling.
-
Cell Culture: Use HEK-293 cells expressing hTAAR1.
-
Procedure:
-
Treat the cells with this compound for various time points.
-
Lyse the cells and collect the protein extracts.
-
Measure the activity of PKA and PKC using commercially available kinase activity assay kits.[6][7][8] These kits typically involve the phosphorylation of a specific substrate that can be detected colorimetrically, fluorometrically, or by using phospho-specific antibodies in a Western blot.
-
-
Data Analysis: Quantify the increase in PKA and PKC activity relative to untreated controls.
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow of data analysis and interpretation.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, interaction with monoamine transporters, and activity at TAAR1, researchers can build a comprehensive pharmacological profile of this novel compound. This information is essential for understanding its potential therapeutic applications and for guiding further drug development efforts.
References
- 1. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. A superfusion apparatus for the examination of neurotransmitter release from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A superfusion system designed to measure release of radiolabeled neurotransmitters on a subsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing 4-Chloro-3-methylphenethylamine Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to characterize the pharmacological activity of 4-chloro-3-methylphenethylamine. The described assays are designed to assess the compound's potential effects on cell viability, monoamine transporter function, and G-protein coupled receptor (GPCR) signaling, which are key mechanisms of action for phenethylamine derivatives.
Assessment of Cytotoxicity
Prior to functional characterization, it is crucial to determine the cytotoxic potential of this compound to establish a suitable concentration range for subsequent assays.
Table 1: Summary of Cytotoxicity Data
| Assay | Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MTT Assay | SH-SY5Y | 150.2 ± 12.5 | 1.2 ± 0.3 |
| LDH Release Assay | HepG2 | 225.8 ± 18.9 | 5.5 ± 0.8 |
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol assesses cell viability by measuring the metabolic activity of living cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[1]
Materials:
-
HepG2 human liver cancer cells
-
Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include a positive control for LDH release (e.g., lysis buffer provided in the kit).
-
Incubate the plate for 24 hours.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to the positive control and determine the IC50 value.
Monoamine Transporter Activity Assays
These assays are designed to determine if this compound interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Table 2: Monoamine Transporter Inhibition Data
| Assay | Transporter | This compound IC50 (nM) | Positive Control IC50 (nM) |
| Neurotransmitter Uptake | DAT | 75.3 ± 6.1 | GBR 12909 (10.2 ± 1.5) |
| Neurotransmitter Uptake | NET | 45.8 ± 4.9 | Desipramine (2.1 ± 0.4) |
| Neurotransmitter Uptake | SERT | 890.1 ± 75.3 | Fluoxetine (15.7 ± 2.2) |
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol utilizes a fluorescent substrate to measure the inhibition of neurotransmitter reuptake in cells stably expressing the respective transporters.[2][3][4][5]
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
Appropriate culture medium for the specific cell line (e.g., DMEM with G418)
-
Neurotransmitter Transporter Uptake Assay Kit (fluorescent substrate-based)
-
This compound
-
Reference inhibitors (GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed the transporter-expressing HEK-293 cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of the compound dilutions to the wells and incubate for 10-20 minutes at 37°C.[3]
-
Add 50 µL of the fluorescent neurotransmitter substrate solution to each well.
-
Immediately begin kinetic fluorescence measurements using a bottom-read fluorescence plate reader (e.g., excitation/emission wavelengths appropriate for the kit).
-
Alternatively, for an endpoint assay, incubate for a specified time (e.g., 10 minutes) and then measure fluorescence.
-
Calculate the rate of uptake or the endpoint fluorescence and determine the IC50 values for inhibition.
G-Protein Coupled Receptor (GPCR) Signaling Assays
Phenethylamines are known to interact with trace amine-associated receptor 1 (TAAR1), a GPCR.[6] These assays will determine if this compound activates TAAR1.
Table 3: TAAR1 Activation Data
| Assay | Parameter | This compound EC50 (nM) | Emax (%) | Positive Control (β-phenethylamine) EC50 (nM) | Emax (%) |
| cAMP Accumulation | Agonist Activity | 120.5 ± 15.2 | 85 | 50.3 ± 8.7 | 100 |
Experimental Protocol: cAMP Accumulation Assay
This assay measures the activation of Gs-coupled GPCRs, such as TAAR1, by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).[7][8]
Materials:
-
CHO-K1 cells stably expressing human TAAR1
-
Culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
This compound
-
β-phenethylamine (positive control)
-
IBMX (a phosphodiesterase inhibitor)
-
384-well white cell culture plates
-
Luminescence or fluorescence plate reader
Procedure:
-
Seed the TAAR1-expressing CHO-K1 cells in a 384-well plate at a density of 5,000 cells/well and incubate overnight.
-
Remove the culture medium and replace it with stimulation buffer containing IBMX.
-
Add serial dilutions of this compound or β-phenethylamine to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and proceed with the cAMP detection protocol according to the manufacturer's instructions for the specific kit being used.
-
Measure the signal (e.g., luminescence or fluorescence ratio).
-
Generate a dose-response curve and calculate the EC50 and Emax values.
References
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 6. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. GPCR シグナリングアッセイ [promega.jp]
Application Notes and Protocols for Radiolabeling and Binding Assays of 4-chloro-3-methylphenethylamine (4-CMPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-3-methylphenethylamine (4-CMPEA) is a substituted phenethylamine derivative with potential activity at monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The study of such compounds is crucial for understanding their pharmacological profile and potential as therapeutic agents or research tools. Radiolabeling of 4-CMPEA enables its use in highly sensitive and specific in vitro and in vivo binding assays to determine its affinity and selectivity for these transporters.[1][3]
These application notes provide detailed protocols for the radiolabeling of 4-CMPEA with Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET) imaging applications and Iodine-125 ([¹²⁵I]) for in vitro binding assays.[4][5][6][7][8] Furthermore, a comprehensive protocol for conducting competitive radioligand binding assays using membranes from cells expressing monoamine transporters is described.[1][2][9][10]
Radiolabeling of this compound (4-CMPEA)
The choice of radionuclide depends on the intended application. Carbon-11 is a positron emitter with a short half-life (t½ = 20.4 min), making it suitable for in vivo PET imaging studies.[11][12][13] Iodine-125 is a gamma emitter with a longer half-life (t½ = 59.4 days), which is ideal for in vitro radioligand binding assays.[14][15]
Carbon-11 Labeling of [¹¹C]4-CMPEA
The synthesis of [¹¹C]4-CMPEA can be achieved via N-methylation of the corresponding precursor, this compound, using a [¹¹C]methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4][13]
Experimental Protocol: Synthesis of [¹¹C]4-CMPEA
-
Precursor Synthesis: Synthesize the precursor, this compound, using standard organic chemistry methods. The purity of the precursor should be >98%.
-
Production of [¹¹C]Methyl Iodide: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[11] Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase or wet-chemistry method.
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor (1-2 mg) in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel.
-
Add a base (e.g., NaOH or K₂CO₃) to deprotonate the amine.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture or add [¹¹C]methyl triflate.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).
-
-
Purification:
-
Quench the reaction with water.
-
Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate [¹¹C]4-CMPEA from the unreacted precursor and other byproducts. A reverse-phase C18 column is typically used.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹¹C]4-CMPEA.
-
Remove the HPLC solvent under a stream of nitrogen or by solid-phase extraction.
-
Formulate the final product in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC and a calibrated radiation detector.
-
Caption: Workflow for the synthesis of [¹²⁵I]4-CMPEA.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor or transporter. [1][9][10]The following protocol describes a competitive binding assay using [¹²⁵I]4-CMPEA and cell membranes expressing monoamine transporters.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate.
-
Total Binding: Add assay buffer, cell membranes (20-50 µg of protein), and [¹²⁵I]4-CMPEA at a concentration near its Kd.
-
Non-specific Binding: Add assay buffer, cell membranes, [¹²⁵I]4-CMPEA, and a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, or fluoxetine for SERT).
-
Competitive Binding: Add assay buffer, cell membranes, [¹²⁵I]4-CMPEA, and varying concentrations of the unlabeled 4-CMPEA or other test compounds.
-
-
Incubation:
-
Incubate the assay tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from binding assays and example binding affinities for related compounds.
Table 1: Template for Experimental Binding Data for 4-CMPEA
| Transporter | Radioligand | Test Compound | IC50 (nM) | Ki (nM) |
| hDAT | [¹²⁵I]4-CMPEA | 4-CMPEA | ||
| hNET | [¹²⁵I]4-CMPEA | 4-CMPEA | ||
| hSERT | [¹²⁵I]4-CMPEA | 4-CMPEA |
Table 2: Example Binding Affinities (Ki, nM) of Reference Compounds for Monoamine Transporters
| Compound | DAT | NET | SERT |
| Cocaine | 150 | 470 | 110 |
| d-Amphetamine | 35 | 7.4 | 1800 |
| Bupropion | 526 | 44,000 | 9,100 |
| Fluoxetine | 2100 | 1200 | 1.2 |
| Desipramine | 1800 | 0.2 | 35 |
Note: The values in Table 2 are approximate and can vary depending on the experimental conditions. These are provided for comparative purposes. [16]
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the radiolabeling of this compound and its characterization in radioligand binding assays. The successful application of these methods will enable researchers to elucidate the pharmacological profile of 4-CMPEA and similar compounds, contributing to the development of novel therapeutics and a deeper understanding of monoamine transporter function. Future studies could involve extending these protocols to in vivo PET imaging in animal models to investigate the pharmacokinetics and target engagement of [¹¹C]4-CMPEA in the living brain.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bio-distribution of three Carbon-11-Labeled Phenylethylamine derivatives [inis.iaea.org]
- 5. Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 [jpa.xjtu.edu.cn]
- 8. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. mdpi.com [mdpi.com]
- 15. revvity.com [revvity.com]
- 16. Bupropion - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Isolation of 4-chloro-3-methylphenethylamine (4-CMA) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive framework for the isolation of metabolites of 4-chloro-3-methylphenethylamine (4-CMA). Due to a lack of specific literature on the biotransformation of 4-CMA, the proposed metabolic pathways and subsequent isolation techniques are based on established metabolic routes of structurally similar compounds, such as para-halogenated amphetamines and other phenethylamines. These protocols should be considered as a starting point and will require optimization and validation for the specific metabolites of 4-CMA.
Introduction
This compound (4-CMA) is a substituted phenethylamine for which the metabolic fate has not been extensively described in scientific literature. Understanding the biotransformation of this compound is crucial for toxicological assessments, pharmacokinetic studies, and drug development. This document provides detailed protocols for the extraction and isolation of potential 4-CMA metabolites from biological matrices, primarily urine and plasma, based on common metabolic pathways of analogous compounds. The primary extraction techniques covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analytical determination using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Proposed Metabolic Pathways of 4-CMA
Based on the metabolism of similar phenethylamines and the influence of halogen substitution, the following metabolic pathways for 4-CMA are proposed. The presence of a chlorine atom at the 4-position of the phenyl ring is likely to hinder para-hydroxylation, a common metabolic route for amphetamines. Therefore, other positions on the aromatic ring and the ethylamine side chain are more probable sites of biotransformation.
Caption: Proposed metabolic pathways for this compound (4-CMA).
Data Presentation: Quantitative Parameters for Analogous Compounds
The following tables summarize typical quantitative data for the extraction and analysis of amphetamine-type substances from biological matrices. These values should serve as a benchmark during method development for 4-CMA and its metabolites.
Table 1: Solid-Phase Extraction (SPE) Recovery Data for Amphetamines from Urine
| Compound | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Amphetamine | Mixed-Mode Cation Exchange | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) | >88 | [1] |
| Methamphetamine | Mixed-Mode Cation Exchange | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) | >86 | [1] |
| MDMA | Polymeric Cation Exchange | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) | 95-105 | [2] |
Table 2: Liquid-Liquid Extraction (LLE) Parameters and Recoveries
| Analyte Class | Biological Matrix | Extraction Solvent | pH | Recovery (%) |
| Phenethylamines | Urine | Not Specified | Optimized | Not Specified |
| Amphetamines | Whole Blood | Methanol:Acetonitrile (40:60) | Not Specified | Not Specified |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Amphetamines
| Compound | Analytical Method | Matrix | LOD | LOQ | Reference |
| Amphetamine | GC-MS | Urine | 0.07 µg/mL | Not Specified | [1] |
| Methamphetamine | GC-MS | Urine | 0.03 µg/mL | Not Specified | [1] |
| Phenethylamines | LC-ESI-MS | Urine | 0.1-3.0 µg/mL | Not Specified | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isolation of 4-CMA and its Metabolites from Urine
This protocol is designed to isolate a broad range of phenethylamine-type compounds with varying polarities.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 60 mg/3 mL)
-
Urine sample
-
Internal Standard (e.g., amphetamine-d5)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (concentrated)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol for LC-MS or a derivatizing agent in ethyl acetate for GC-MS).
-
Caption: Solid-Phase Extraction (SPE) workflow for 4-CMA and metabolites.
Protocol 2: Liquid-Liquid Extraction (LLE) for Isolation of 4-CMA and its Metabolites from Plasma/Blood
This protocol is a general method for extracting basic drugs from a biological fluid.
Materials:
-
Plasma or whole blood sample
-
Internal Standard (e.g., amphetamine-d5)
-
Saturated sodium borate buffer (pH 9.2)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate and hexane)
-
0.1 M Hydrochloric acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or blood, add the internal standard.
-
Add 1 mL of saturated sodium borate buffer (pH 9.2) and vortex.
-
-
Extraction:
-
Add 5 mL of the extraction solvent.
-
Cap and gently rock or rotate for 15-20 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Back Extraction (Optional, for cleanup):
-
Transfer the organic layer to a clean tube.
-
Add 1 mL of 0.1 M HCl and vortex for 1 minute.
-
Centrifuge and discard the organic layer.
-
Make the aqueous layer basic (pH > 9) with concentrated ammonium hydroxide.
-
Add 3 mL of fresh extraction solvent, vortex, and centrifuge.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for 4-CMA and metabolites.
Analytical Conditions
GC-MS (with derivatization):
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Injector: Splitless, 250°C.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Mode: Full scan (m/z 40-550) for metabolite identification and Selected Ion Monitoring (SIM) for quantification.
-
Derivatization: The dried extract should be derivatized (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride - PFPA) to improve volatility and chromatographic performance.
LC-MS/MS:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient will need to be developed, for example: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor and product ions will need to be determined by infusing standards of the parent compound and potential metabolites.
Conclusion
The provided protocols and data offer a robust starting point for the isolation and analysis of this compound and its potential metabolites. Researchers should be aware that significant method development and validation will be necessary. This includes optimizing extraction parameters, confirming the identity of metabolites through high-resolution mass spectrometry and NMR, and synthesizing metabolite standards for accurate quantification.
References
- 1. Biotransformation of 4-methylcoumarins by cambial meristematic cells of Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of 4-dimethylaminophenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-chloro-3-methylphenethylamine (4-CMPEA) as a Pharmacological Tool
Disclaimer: Publicly available pharmacological data specifically for 4-chloro-3-methylphenethylamine (4-CMPEA) is limited. The following application notes and protocols are based on structure-activity relationships (SAR) derived from closely related substituted phenethylamines, particularly para-chloro-substituted analogs. Researchers should independently validate the activity and toxicity of 4-CMPEA before use.
Introduction
This compound (4-CMPEA) is a substituted phenethylamine compound. Based on its structural similarity to other psychoactive phenethylamines, it is predicted to act as a modulator of monoamine transporters. The presence of a chlorine atom at the 4-position of the phenyl ring suggests a potential for significant interaction with the serotonin transporter (SERT), while the methyl group at the 3-position may also influence its activity at dopamine (DAT) and norepinephrine (NET) transporters. These characteristics make it a potential tool for researchers studying monoaminergic systems, neuropsychiatric disorders, and the mechanisms of psychostimulant drugs.
Hypothesized Pharmacological Profile
-
Mechanism of Action: 4-CMPEA is hypothesized to function as a monoamine transporter substrate, inducing the release of serotonin, dopamine, and norepinephrine from presynaptic neurons and inhibiting their reuptake.[1] The para-chloro substitution is known to consistently increase potency for both uptake inhibition and release at the serotonin transporter (SERT).[1]
-
Transporter Selectivity: Unsubstituted phenethylamines typically show greater potency at catecholamine transporters (DAT and NET) compared to SERT.[1] However, the addition of a 4-chloro group generally enhances SERT activity.[1] Therefore, 4-CMPEA is predicted to be a relatively potent SERT ligand, potentially with more balanced activity at DAT and NET compared to non-chlorinated analogs.
-
Potential Applications: As a monoamine releasing agent, 4-CMPEA can be used in vitro and in vivo to study the dynamics of neurotransmitter release and reuptake, the regulation of monoaminergic tone, and the behavioral consequences of transporter modulation. It may serve as a tool to investigate the role of specific transporters in various physiological and pathological processes.
-
Toxicity: Researchers should exercise caution, as para-chloro-substituted amphetamines and cathinones have been shown to produce lethal effects in animal models at doses that are on the ascending limb of their locomotor activity dose-effect functions, suggesting a narrow therapeutic window.[1]
Quantitative Data from Structurally Related Compounds
The following table summarizes in vitro data for compounds structurally related to 4-CMPEA. This data is provided to offer an estimate of the potential potency and selectivity of 4-CMPEA. All values are presented as IC₅₀ (for uptake inhibition) or EC₅₀ (for release) in nanomolars (nM).
| Compound | Transporter | Uptake Inhibition IC₅₀ (nM) [95% CI] | Neurotransmitter Release EC₅₀ (nM) [95% CI] | Data Source |
| 4-Chloroamphetamine (pCA) | DAT | 1140 | 134 | [1] |
| NET | 647 | 113 | [1] | |
| SERT | 196 | 100 | [1] | |
| Amphetamine (unsubstituted) | DAT | 34.1 [25.7, 45.2] | 24.6 [18.2, 33.2] | [1] |
| NET | 12.3 [9.1, 16.7] | 7.0 [5.0, 9.8] | [1] | |
| SERT | 3330 | 1770 | [1] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Transporter Assays
This protocol details the methodology for assessing the potency of 4-CMPEA to inhibit monoamine uptake and stimulate monoamine release using rat brain synaptosomes.[1]
A. Synaptosome Preparation
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain tissue. For DAT assays, use the striatum. For SERT and NET assays, use the whole brain minus the striatum and cerebellum.
-
Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2) in a physiological buffer (e.g., Krebs-phosphate buffer: 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 1.4 mM CaCl₂, 20 mM Na₂HPO₄, 10 mM glucose, 1 mM ascorbic acid, 1 µM pargyline, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
B. Neurotransmitter Uptake Inhibition Assay
-
Aliquot synaptosomes (final protein concentration ~5-10 µ g/well for DAT/NET, ~100 µ g/well for SERT) into a 96-well plate.
-
Add increasing concentrations of 4-CMPEA or vehicle control.
-
Initiate the uptake reaction by adding a radiolabeled substrate:
-
DAT: 5 nM [³H]dopamine
-
NET: 10 nM [³H]norepinephrine
-
SERT: 5 nM [³H]serotonin
-
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Define non-specific uptake using a high concentration of a selective inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).
-
Calculate IC₅₀ values by non-linear regression analysis.
C. Neurotransmitter Release Assay
-
Pre-load synaptosomes by incubating them with a [³H]-labeled substrate (as in the uptake assay) for 30 minutes at 37°C. To ensure transporter selectivity, add selective uptake inhibitors for the non-target transporters (e.g., 100 nM desipramine for DAT assays to block NET).[1]
-
After loading, wash the synaptosomes by centrifugation and resuspend them in fresh buffer.
-
Aliquot the pre-loaded synaptosomes onto a 96-well plate containing a filter bottom.
-
Initiate release by adding increasing concentrations of 4-CMPEA or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Separate the released radioactivity (supernatant) from the synaptosomes (retained on the filter) by centrifugation.
-
Measure the radioactivity in both the supernatant and the filter.
-
Calculate release as a percentage of total pre-loaded radioactivity.
-
Determine EC₅₀ values using non-linear regression analysis.
Protocol 2: In Vivo Locomotor Activity Assessment
This protocol describes a method to evaluate the stimulant effects of 4-CMPEA in mice.[1]
-
Animals: Use adult male Swiss-Webster mice, housed in groups with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.
-
Apparatus: Use automated photobeam activity chambers to record ambulatory distance traveled.
-
Procedure:
-
Habituate the mice to the activity chambers for 60 minutes before drug administration.
-
Dissolve 4-CMPEA in sterile 0.9% physiological saline.
-
Administer various doses of 4-CMPEA (e.g., 1, 3, 10, 30 mg/kg) or saline vehicle via intraperitoneal (i.p.) injection.
-
Immediately return the mice to the activity chambers and record locomotor activity continuously for at least 60 minutes.
-
Analyze the data by binning activity into time blocks (e.g., 5-minute intervals) and calculating the total activity over the session.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
-
Visualizations
References
Application Notes and Protocols for Assessing the Behavioral Effects of 4-chloro-3-methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for assessing the behavioral effects of the novel psychoactive compound, 4-chloro-3-methylphenethylamine. The protocols outlined below are designed to evaluate its impact on locomotor activity, anxiety-like behavior, and recognition memory in a rodent model.
I. Introduction
Substituted phenethylamines are a broad class of compounds with diverse psychoactive effects, often acting as central nervous system stimulants.[1] The novel compound, this compound, is a structural analog of other known phenethylamines, and its behavioral profile is of significant interest for neuropsychopharmacological research. The following protocols provide a standardized approach to characterizing its potential stimulant, anxiogenic/anxiolytic, and cognitive-modulating properties.
II. General Considerations
-
Animal Model: The following protocols are designed for use with adult male C57BL/6J mice. The choice of species and strain should be justified based on the specific research question.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics committee.
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a small percentage of a solubilizing agent like Tween 80). The vehicle alone must be administered to a control group.
-
Blinding: To minimize experimenter bias, the experimenter should be blinded to the treatment conditions (i.e., drug dose or vehicle).[2]
-
Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before each behavioral test to reduce stress-induced behavioral alterations.[3]
III. Experimental Protocols
The open field test is a widely used assay to assess general locomotor activity and exploratory behavior in rodents.[4][5][6][7] It can also provide an initial indication of anxiety-like behavior through the analysis of thigmotaxis (the tendency to remain close to the walls).[6]
1. Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice), typically made of a non-porous material for easy cleaning.[6]
-
Video tracking software (e.g., ANY-maze, EthoVision XT).
-
70% ethanol for cleaning.
2. Experimental Workflow:
Caption: Workflow for the Open Field Test.
3. Procedure:
-
Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely.[4]
-
Acclimate the mouse to the testing room for at least 30 minutes.[3]
-
Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
After a specified pretreatment time (e.g., 15-30 minutes), gently place the mouse in the center of the open field arena.[4]
-
Immediately start the video recording and allow the mouse to explore the arena for a set duration (e.g., 15-30 minutes).[4]
-
At the end of the session, return the mouse to its home cage.
-
Clean the arena thoroughly between each animal.
4. Data Presentation:
| Treatment Group | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Rearing Frequency |
| Vehicle Control | |||
| Dose 1 (e.g., 1 mg/kg) | |||
| Dose 2 (e.g., 5 mg/kg) | |||
| Dose 3 (e.g., 10 mg/kg) |
The elevated plus maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[2][8][9][10] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11]
1. Materials:
-
Elevated plus maze apparatus (for mice: two open arms, two closed arms, elevated from the floor).[8]
-
Video camera and tracking software.
-
70% ethanol for cleaning.
2. Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze Test.
3. Procedure:
-
Clean the maze with 70% ethanol before the first animal and between subsequent animals.
-
Acclimate the mouse to the dimly lit testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
After the appropriate pretreatment interval, place the mouse on the central platform of the maze, facing an open arm.[11]
-
Allow the animal to freely explore the maze for 5 minutes.[2][9]
-
Record the session with a video camera positioned above the maze.
-
After the 5-minute session, return the mouse to its home cage.
4. Data Presentation:
| Treatment Group | Time in Open Arms (s) | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | |||
| Dose 1 (e.g., 1 mg/kg) | |||
| Dose 2 (e.g., 5 mg/kg) | |||
| Dose 3 (e.g., 10 mg/kg) |
The novel object recognition (NOR) test is used to evaluate learning and memory in rodents.[12][13] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[13][14]
1. Materials:
-
Open field arena (same as for locomotor activity).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mice.
-
A novel object that differs in shape and texture from the familiar objects.
-
Video camera and tracking software.
-
70% ethanol for cleaning.
2. Experimental Workflow:
Caption: Workflow for the Novel Object Recognition Test.
3. Procedure:
-
Day 1: Habituation: Place each mouse in the empty open field arena and allow it to explore for 10 minutes.[12][13]
-
Day 2: Training (T1): Place two identical objects in opposite corners of the arena. Place the mouse in the arena and allow it to explore the objects for 10 minutes.[13]
-
Day 3: Testing (T2):
-
Administer this compound or vehicle.
-
After the pretreatment interval, return the mouse to the arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5-10 minutes and record the session.
-
-
Clean the objects and the arena with 70% ethanol after each trial.
4. Data Presentation:
| Treatment Group | Exploration Time - Familiar (s) | Exploration Time - Novel (s) | Discrimination Index* |
| Vehicle Control | |||
| Dose 1 (e.g., 1 mg/kg) | |||
| Dose 2 (e.g., 5 mg/kg) | |||
| Dose 3 (e.g., 10 mg/kg) |
*Discrimination Index = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time)
IV. Hypothetical Signaling Pathway
Substituted phenethylamines often exert their effects by interacting with monoamine systems in the brain.[15][16] A potential mechanism of action for this compound could involve the modulation of dopamine and serotonin signaling pathways.
Caption: Hypothetical Monoaminergic Signaling Pathway.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. protocols.io [protocols.io]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. Open field test for mice [protocols.io]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]
- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methylphenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-3-methylphenethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing phenethylamines, adaptable for this compound, include the reductive amination of 4-chloro-3-methylphenylacetone, the reduction of 4-chloro-3-methyl-β-nitrostyrene, and methods involving the reduction of a corresponding oxime.
Q2: How does the 4-chloro-3-methyl substitution pattern on the aromatic ring influence the synthesis?
A2: The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can influence the reactivity of the aromatic ring in precursor synthesis, such as in Friedel-Crafts reactions. During reduction steps, the chloro group is generally stable, but harsh conditions could potentially lead to dehalogenation.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Depending on the reagents used, such as strong reducing agents (e.g., lithium aluminum hydride) or toxic precursors, specific handling protocols must be strictly followed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials. - Catalyst poisoning (in reductive amination). - Side reactions consuming starting material. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction parameters (temperature, time, stoichiometry). - Purify starting materials before use. - Use a higher-purity catalyst or increase catalyst loading. - Identify and mitigate side reactions by adjusting conditions. |
| Formation of multiple byproducts | - Over-reduction or side reactions. - Impurities in starting materials or reagents. - Non-selective reducing agents. | - Use milder and more selective reducing agents. - Purify all reagents and solvents before the reaction. - Analyze byproducts using GC-MS or LC-MS to understand their origin and adjust reaction conditions accordingly. |
| Difficulty in purifying the final product | - Presence of closely related impurities. - Oily nature of the freebase. | - Convert the amine to its hydrochloride salt for easier crystallization and purification. - Employ column chromatography with a suitable solvent system. - Consider distillation under reduced pressure for the freebase. |
| Inconsistent reaction outcomes | - Variability in reagent quality. - Atmospheric moisture affecting the reaction. | - Use reagents from a reliable supplier and test for purity. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Note: These are generalized protocols adapted for this compound and should be optimized for specific laboratory conditions.
Protocol 1: Reductive Amination of 4-Chloro-3-methylphenylacetone
-
Amalgam Preparation: To aluminum foil (2.9 g) cut into small pieces, add distilled water (100 mL) containing mercuric chloride (0.07 g). Allow the amalgamation to proceed for 15 minutes, then decant the water and wash the aluminum with fresh distilled water (2 x 300 mL).
-
Reaction Setup: In a separate flask, dissolve sodium hydroxide (4.4 g) in methanol (20 mL). Add ammonium chloride (7.2 g) and cool the mixture to -10°C. To this solution, add 4-chloro-3-methylphenylacetone (40 mmol).
-
Reaction Execution: Slowly add the prepared aluminum amalgam to the reaction mixture, maintaining the temperature around 0°C with an ice bath. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 90 minutes.
-
Work-up and Isolation: Add Celite to the reaction mixture and filter, rinsing with methanol. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield the crude product as an oil.
-
Purification: The crude product can be purified by vacuum distillation or by converting it to the hydrochloride salt and recrystallizing.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Dissolve the crude this compound freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Synthesis and Purification of 4-Chloro-3-methylphenethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-chloro-3-methylphenethylamine. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and well-established synthetic routes for this compound are:
-
Reductive Amination of 4-chloro-3-methylphenylacetone: This method involves the reaction of 4-chloro-3-methylphenylacetone with an amine source, typically ammonia, in the presence of a reducing agent.
-
Reduction of 4-chloro-3-methyl-β-nitrostyrene: This route requires the synthesis of the corresponding nitrostyrene from 4-chloro-3-methylbenzaldehyde and nitromethane, followed by reduction of both the nitro group and the double bond.
Q2: What are the critical parameters to control for maximizing yield in the reductive amination route?
A2: To maximize the yield, it is crucial to control the following parameters:
-
Choice of Reducing Agent: The selection of the reducing agent significantly impacts the reaction efficiency.
-
Reaction Temperature: Maintaining the optimal temperature throughout the reaction is essential to prevent side reactions.
-
pH of the Reaction Mixture: The pH should be controlled to favor imine formation and subsequent reduction.
-
Molar Ratio of Reactants: The stoichiometry of the ketone, amine source, and reducing agent must be carefully balanced.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by:
-
Using high-purity starting materials.
-
Maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Controlling the reaction temperature to avoid side reactions.
-
Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Implementing a proper work-up and purification procedure.
Q4: What are the most effective methods for purifying the final product?
A4: The most effective purification methods for this compound are:
-
Recrystallization: Converting the freebase to its hydrochloride salt and recrystallizing from a suitable solvent system (e.g., isopropanol/ether) is highly effective for removing non-basic impurities.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities.
-
Distillation: For the freebase, vacuum distillation can be an effective purification method, although care must be taken to avoid thermal decomposition.
Troubleshooting Guides
Synthesis Route 1: Reductive Amination of 4-chloro-3-methylphenylacetone
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the reducing agent is fresh and active.- Increase reaction time or temperature moderately.- Optimize the pH of the reaction mixture (typically weakly acidic to neutral). |
| Side reactions (e.g., self-condensation of the ketone). | - Maintain a lower reaction temperature.- Add the reducing agent portion-wise to control the reaction rate. | |
| Loss of product during work-up. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions.- Carefully control the pH during the acid-base extraction to avoid loss of the amine. | |
| Presence of Unreacted Ketone | Insufficient reducing agent or reaction time. | - Increase the molar equivalents of the reducing agent.- Extend the reaction time and monitor by TLC or GC-MS until the ketone is consumed. |
| Formation of Secondary Amine Impurity | Reaction of the primary amine product with another molecule of the ketone. | - Use a large excess of the ammonia source.- Control the reaction temperature to minimize this side reaction. |
| Product is an Oil and Difficult to Handle | The product is in its freebase form, which is often an oil at room temperature. | - Convert the freebase to its hydrochloride salt by treating a solution of the base in an appropriate solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a miscible solvent. The salt will precipitate and can be collected by filtration. |
Synthesis Route 2: Reduction of 4-chloro-3-methyl-β-nitrostyrene
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Nitrostyrene Formation | Incomplete condensation reaction. | - Ensure the use of a suitable catalyst (e.g., ammonium acetate, methylamine hydrochloride).- Increase the reaction temperature and remove the water formed during the reaction (e.g., using a Dean-Stark apparatus). |
| Low Yield in Reduction Step | Incomplete reduction of the nitro group and/or the double bond. | - Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) under anhydrous conditions.- Ensure the LiAlH4 is fresh and has not been deactivated by moisture. |
| Formation of byproducts. | - Add the nitrostyrene solution to the LiAlH4 suspension slowly at a low temperature to control the exothermic reaction.- Perform a careful work-up to hydrolyze the aluminum complexes and liberate the amine. | |
| Presence of the Corresponding Oxime or Nitroalkane | Incomplete reduction. | - Increase the molar equivalents of the reducing agent.- Increase the reaction time or temperature. |
| Dehalogenation of the Aromatic Ring | Harsh reaction conditions. | - While LiAlH4 is generally compatible with aryl chlorides, prolonged heating at high temperatures can lead to some dehalogenation. Use the minimum effective temperature and reaction time. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Reductive Amination | Nitrostyrene Reduction |
| Starting Materials | 4-chloro-3-methylphenylacetone, Ammonia, Reducing Agent | 4-chloro-3-methylbenzaldehyde, Nitromethane, Reducing Agent |
| Typical Yields | 60-80% | 50-70% (over two steps) |
| Key Advantages | One-pot reaction, readily available starting materials. | Avoids handling of a controlled precursor (phenylacetone). |
| Key Disadvantages | Potential for over-alkylation, phenylacetone is a controlled substance. | Two-step process, nitrostyrene intermediate can be unstable. |
| Common Impurities | Unreacted ketone, secondary amine. | Oxime, nitroalkane, dehalogenated product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylphenylacetone (1 equivalent) in methanol. Add a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia (28-30%) and stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude freebase. For purification, dissolve the crude product in diethyl ether and add a solution of HCl in isopropanol dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Protocol 2: Synthesis of this compound via Nitrostyrene Reduction
-
Synthesis of 4-chloro-3-methyl-β-nitrostyrene: To a solution of 4-chloro-3-methylbenzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in glacial acetic acid, add ammonium acetate (0.5 equivalents). Reflux the mixture for 2-3 hours. Cool the reaction mixture and pour it into ice water. The solid nitrostyrene will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
Reduction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH4) (3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Addition of Nitrostyrene: Dissolve the 4-chloro-3-methyl-β-nitrostyrene in anhydrous THF and add it dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LiAlH4, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.
-
Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and extract with 1M HCl. Basify the aqueous layer with 2M NaOH and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the freebase. Convert to the hydrochloride salt as described in Protocol 1.
Visualizations
Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-3-methylphenethylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-chloro-3-methylphenethylamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
This compound possesses a chemical structure with hydrophobic characteristics. The presence of a chlorophenyl group and a methyl group contributes to its lipophilicity, which can lead to poor solubility in water.[1][2] Compounds with high lipophilicity often exhibit limited aqueous solubility, posing challenges for in vitro experiments and formulation development.[3][4]
Q2: What are the primary strategies to improve the solubility of this compound?
Several effective methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common approaches include:
-
pH Adjustment: As a phenethylamine derivative, the amine group can be protonated at acidic pH, forming a more soluble salt.[][6]
-
Cosolvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[2][7][8]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic drug molecule within their lipophilic cavity, forming an inclusion complex with improved aqueous solubility.[1][9][10][11]
-
Surfactants: Surfactants form micelles in aqueous solutions that can entrap hydrophobic drug molecules, increasing their apparent solubility.[12][13]
Q3: How do I choose the most suitable solubility enhancement technique?
The selection of an appropriate method depends on several factors, including the desired final concentration, the experimental system (e.g., in vitro assay, animal model), and potential downstream applications. For initial in vitro screening, pH adjustment and the use of cosolvents are often the simplest and most cost-effective starting points. For formulations intended for in vivo use, cyclodextrins and surfactants may be more appropriate due to their ability to improve bioavailability.[3][11] A systematic approach, starting with simple methods and progressing to more complex formulations, is recommended.
Troubleshooting Guides
Issue 1: Precipitation of this compound is observed upon dissolution in a neutral aqueous buffer.
Cause: The compound is likely in its free base form, which has low aqueous solubility at neutral pH.
Solution:
-
pH Adjustment: Lower the pH of the aqueous solution. As a phenethylamine derivative, this compound will have a basic amine group that can be protonated. By preparing the solution in an acidic buffer (e.g., pH 4-6), the equilibrium will shift towards the more soluble protonated form. It is crucial to determine the pKa of the compound to select an optimal pH.[][6]
Issue 2: The required concentration for my experiment cannot be achieved even with pH adjustment.
Cause: The intrinsic solubility of the salt form might still be insufficient for the desired concentration.
Solutions:
-
Cosolvent Addition: Introduce a water-miscible organic solvent (cosolvent) to the aqueous buffer.[7][14] Common cosolvents for pharmaceutical research include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][7] Start with a low percentage of the cosolvent (e.g., 5-10% v/v) and gradually increase it while monitoring for precipitation. Be mindful that high concentrations of organic solvents may affect cellular assays or protein function.[15]
-
Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes.[9][10] Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9][11] The formation of an inclusion complex can significantly enhance the aqueous solubility of hydrophobic drugs.[1]
Issue 3: The use of cosolvents is interfering with my biological assay.
Cause: Organic solvents can have detrimental effects on cells, enzymes, or other biological components of the assay system.
Solutions:
-
Surfactant-based Formulations: Employ a surfactant to create a micellar solution.[12][13] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are generally considered biocompatible and are often used in pharmaceutical formulations.[16][17] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation and drug solubilization.[13]
-
Lipid-Based Delivery Systems: For in vivo applications or certain in vitro models, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be considered.[3][4] These systems form fine emulsions upon contact with aqueous media, enhancing drug solubilization and absorption.[17]
Data Presentation
Table 1: Illustrative Solubility of this compound with Different Methods
| Method | Vehicle/Excipient | Concentration of Excipient | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| pH Adjustment | pH 5.0 Buffer | - | 50 | 5 |
| pH Adjustment | pH 4.0 Buffer | - | 250 | 25 |
| Cosolvency | 10% Ethanol in Water | 10% (v/v) | 150 | 15 |
| Cosolvency | 20% PEG 400 in Water | 20% (v/v) | 800 | 80 |
| Cyclodextrin | 5% HP-β-CD in Water | 5% (w/v) | 1200 | 120 |
| Surfactant | 1% Tween® 80 in Water | 1% (w/v) | 1500 | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the potential effects of different solubility enhancement techniques. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Cosolvents
-
Prepare stock solutions of the desired cosolvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of aqueous solutions containing different concentrations of the cosolvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of this compound to each cosolvent mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each mixture.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration (e.g., 5% w/v).
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Follow steps 3-6 from Protocol 1 to determine the solubility enhancement.
-
To confirm inclusion complex formation, techniques such as Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) can be employed.[18]
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: pH-dependent solubility equilibrium of an amine compound.
Caption: Decision-making flowchart for solubility enhancement.
References
- 1. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Optimizing Dosage and Administration of Novel Phenethylamine Compounds in Animal Studies
Disclaimer: There is currently a lack of specific published research on the dosage and administration of 4-chloro-3-methylphenethylamine in animal studies. The following information is provided as a general guide for researchers working with novel phenethylamine compounds and is based on established principles of preclinical drug development. All experimental work should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial dose range for a novel phenethylamine compound in my animal model?
A1: For a novel compound with limited to no existing data, an initial dose-ranging study (dose escalation) is recommended. This typically involves starting with a very low dose, predicted based on in vitro data or computational modeling if available, and gradually increasing the dose in different cohorts of animals. Key parameters to monitor include behavioral changes, physiological responses (e.g., heart rate, body temperature), and any signs of toxicity.
Q2: What are the most common routes of administration for phenethylamine compounds in rodent studies?
A2: The choice of administration route depends on the experimental goals, such as mimicking human routes of abuse or achieving specific pharmacokinetic profiles. Common routes include:
-
Intraperitoneal (IP): Often used for systemic administration due to its relative ease and rapid absorption.
-
Oral (PO) gavage: Suitable for assessing the effects of the compound after oral ingestion.
-
Subcutaneous (SC): Provides a slower, more sustained release compared to IP injection.
-
Intravenous (IV): Used for direct and rapid delivery into the bloodstream, providing high bioavailability.
Q3: What are the critical parameters to monitor during acute and chronic dosing studies?
A3: A comprehensive monitoring plan is crucial. Key parameters include:
-
Behavioral assessments: Locomotor activity, stereotypy, anxiety-like behaviors (e.g., elevated plus maze), and cognitive function (e.g., novel object recognition).
-
Physiological monitoring: Body weight, food and water intake, body temperature, and cardiovascular parameters if feasible.
-
Clinical observations: Regular checks for signs of distress, abnormal posture, or changes in grooming.
-
Pharmacokinetic analysis: Blood sampling at various time points to determine the concentration of the compound and its metabolites.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse events at initial doses. | The starting dose was too high; unexpected toxicity of the compound. | Immediately halt the study. Re-evaluate the starting dose, considering a significant reduction (e.g., by a factor of 10). Ensure proper vehicle selection and administration technique. |
| No observable behavioral or physiological effects, even at higher doses. | Poor bioavailability via the chosen route of administration; rapid metabolism of the compound; the compound is inactive at the tested doses. | Consider an alternative route of administration (e.g., switch from PO to IP or IV). Conduct pharmacokinetic studies to assess bioavailability and metabolic profile. If inactivity is suspected, in vitro assays may be needed to confirm target engagement. |
| High variability in behavioral responses between animals in the same dose group. | Inconsistent administration technique; individual differences in metabolism; environmental stressors affecting behavior. | Ensure all researchers are proficient in the chosen administration technique. Standardize housing conditions and handling procedures to minimize stress. Increase the sample size per group to improve statistical power. |
| Precipitation of the compound in the vehicle solution. | Poor solubility of the compound in the chosen vehicle. | Test a range of pharmaceutically acceptable vehicles (e.g., saline, distilled water, cyclodextrin solutions, DMSO/saline mixtures). Gentle heating or sonication may aid dissolution, but stability must be confirmed. |
Data Presentation: Hypothetical Dose-Response Data
Table 1: Acute Behavioral Responses to a Novel Phenethylamine Compound in Mice
| Dose (mg/kg, IP) | Locomotor Activity (Beam Breaks / 30 min) | Stereotypy Score (0-4) | Body Temperature (°C) |
| Vehicle | 1500 ± 120 | 0.1 ± 0.1 | 37.1 ± 0.2 |
| 1 | 2500 ± 250 | 0.5 ± 0.2 | 37.3 ± 0.3 |
| 3 | 4500 ± 400 | 1.5 ± 0.4 | 37.8 ± 0.4 |
| 10 | 7000 ± 650 | 3.0 ± 0.5 | 38.5 ± 0.5 |
| 30 | 3000 ± 500 | 3.8 ± 0.3 | 39.5 ± 0.6 |
Data are presented as mean ± SEM.
Experimental Protocols & Visualizations
Experimental Workflow for a Dose-Ranging Study
Caption: Workflow for a typical dose-ranging study.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for a phenethylamine.
minimizing off-target effects of 4-chloro-3-methylphenethylamine in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-chloro-3-methylphenethylamine in cellular assays. Given the limited direct experimental data on this specific compound, this guide leverages structure-activity relationships of related substituted phenethylamines to anticipate its likely on-target and off-target effects, focusing on interactions with monoamine transporters and G-protein coupled receptors.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary targets of this compound?
Based on its chemical structure as a substituted phenethylamine, this compound is predicted to primarily interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3][4] It likely acts as a releasing agent and/or reuptake inhibitor at these transporters.
Q2: What are the likely off-target effects of this compound?
Potential off-target effects include interactions with serotonin receptors, particularly the 5-HT2A subtype, and the trace amine-associated receptor 1 (TAAR1).[1] Many psychoactive phenethylamines exhibit activity at these receptors, which can lead to complex downstream signaling events.
Q3: Why am I observing unexpected changes in cell signaling pathways?
Unforeseen alterations in cellular signaling may arise from the compound's off-target activities. For instance, activation of 5-HT2A receptors can initiate Gq-coupled signaling cascades, leading to increases in intracellular calcium, while TAAR1 activation can modulate cAMP levels and protein kinase A and C activity.[5] It is crucial to consider these potential off-target interactions when interpreting your results.
Q4: How can I confirm the on-target and off-target effects of this compound in my cellular model?
A panel of assays is recommended to build a comprehensive profile of the compound's activity. This should include neurotransmitter uptake assays for DAT, NET, and SERT, as well as receptor binding or functional assays for key serotonin receptors (e.g., 5-HT2A) and TAAR1. Comparing the potency (EC50 or IC50 values) across these targets will help distinguish on-target from off-target effects.
Q5: What are some general strategies to minimize off-target effects in my experiments?
To mitigate off-target effects, it is advisable to use the lowest effective concentration of this compound as determined by dose-response experiments. Additionally, employing specific antagonists for suspected off-targets can help to isolate the effects of the primary target engagement. Ensuring the purity of the compound is also critical, as impurities can contribute to unexpected biological activity.
Troubleshooting Guides
Issue 1: High Variability in Neurotransmitter Uptake Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent cell plating and health | Ensure a consistent cell seeding density and allow cells to form a confluent monolayer. Visually inspect cells for uniform morphology and viability prior to the assay. |
| Fluctuations in incubation time or temperature | Strictly adhere to the optimized incubation times and maintain a constant temperature (typically 37°C) during the assay. |
| Inaccurate pipetting of compound or radioligand | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent mixing. |
| High background signal | Optimize washing steps to efficiently remove unbound radioligand without dislodging cells. Include appropriate controls, such as non-transfected cells or cells treated with a known potent inhibitor, to determine non-specific uptake. |
Issue 2: Unexpected Results in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Low specific binding | Optimize the concentration of the radioligand and the amount of cell membrane protein used in the assay. Ensure the binding buffer composition and pH are optimal for the target receptor. |
| High non-specific binding | Include a high concentration of a known competing ligand to define non-specific binding accurately. Consider adding a blocking agent like bovine serum albumin (BSA) to the binding buffer. Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can reduce non-specific binding to the filter. |
| Assay not reaching equilibrium | Determine the optimal incubation time by performing a time-course experiment to ensure that the binding of the radioligand has reached a steady state. |
| Degradation of compound or radioligand | Prepare fresh dilutions of the compound and radioligand for each experiment. Store stock solutions appropriately to prevent degradation. |
Issue 3: Discrepancies Between Binding Affinity and Functional Activity
| Possible Cause | Troubleshooting Step |
| Compound is a substrate (releaser) rather than a simple inhibitor | For monoamine transporters, a compound can be a substrate that is transported into the cell, causing neurotransmitter release, which is a different mechanism than simply blocking uptake. Perform a neurotransmitter release (efflux) assay to investigate this possibility. |
| Allosteric modulation | The compound may be binding to a site on the receptor or transporter that is different from the primary binding site, leading to a change in function that is not reflected in competitive binding assays. |
| Cellular factors influencing compound activity | In functional assays, factors such as cell membrane potential, ion gradients, and the presence of intracellular signaling partners can influence the compound's effect. These factors are absent in membrane-based binding assays. |
Data Presentation
Disclaimer: No direct quantitative data for this compound has been identified in the public domain. The following table presents data for structurally related compounds, para-chloroamphetamine (PCA) and 3,4-dichloroamphetamine, to provide an estimate of the potential potency at monoamine transporters. This data should be used for guidance and not as a direct substitute for experimental determination of the activity of this compound.
| Compound | Target | Assay Type | Value (nM) | Reference |
| para-Chloroamphetamine (PCA) | SERT | Monoamine Release (EC50) | 28.3 | [4] |
| NET | Monoamine Release (EC50) | 23.5 - 26.2 | [4] | |
| DAT | Monoamine Release (EC50) | 42.2 - 68.5 | [4] | |
| SERT | Reuptake Inhibition (IC50) | 490 | [4] | |
| NET | Reuptake Inhibition (IC50) | 320 | [4] | |
| DAT | Reuptake Inhibition (IC50) | 3600 | [4] | |
| 3,4-Dichloroamphetamine | SERT | Binding Affinity (Ki) | 0.3 | [6] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted for a 96-well plate format to determine the binding affinity of a test compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, G418)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-specific radioligand)
-
Non-specific binding control: 10 µM GBR-12909 (or another potent DAT inhibitor)
-
Test compound (this compound)
-
96-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture hDAT-HEK293 cells to ~90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM GBR-12909, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of varying concentrations of this compound, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assay
This protocol describes a fluorescence-based assay for measuring the inhibition of dopamine uptake in live cells.
Materials:
-
HEK293 cells stably expressing hDAT (or other transporter of interest)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent dopamine transporter substrate (e.g., from a commercial kit)
-
Known inhibitor for positive control (e.g., GBR-12909 for DAT)
-
Test compound (this compound)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells in a poly-D-lysine coated 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the diluted test compound, positive control, or vehicle to the respective wells.
-
Incubate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Add the fluorescent dopamine transporter substrate to all wells.
-
Immediately begin reading the fluorescence intensity kinetically over 10-30 minutes using a bottom-read fluorescence microplate reader, or read at a single endpoint after a defined incubation period.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence curve).
-
For endpoint reads, use the final fluorescence values.
-
Normalize the data to the vehicle control (100% uptake) and the positive control (0% uptake).
-
Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.
-
Visualizations
Signaling Pathways
References
- 1. 3-Methylamphetamine - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxy-4-methylamphetamine [medbox.iiab.me]
- 4. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-3-methylphenethylamine (4-CMPEA) Experimental Stability
Welcome to the technical support center for 4-chloro-3-methylphenethylamine (4-CMPEA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 4-CMPEA under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-CMPEA during experimental studies?
A1: The stability of this compound (4-CMPEA) can be influenced by several factors, including:
-
pH: 4-CMPEA, as a phenethylamine derivative, is susceptible to degradation in both acidic and alkaline conditions through hydrolysis.
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the oxidation of the phenethylamine side chain and potentially the aromatic ring.
-
Light: As a chlorinated aromatic compound, 4-CMPEA may undergo photodegradation upon exposure to UV or ambient light.
-
Temperature: Elevated temperatures can accelerate degradation processes, leading to the formation of thermal degradants.
-
Excipient Interactions: In formulated products, interactions with excipients can catalyze degradation reactions. For instance, excipients containing reactive impurities or functional groups may interact with the amine group of 4-CMPEA.[1][2][3][4]
Q2: What are the likely degradation pathways for 4-CMPEA?
A2: Based on the chemical structure of 4-CMPEA and the known degradation patterns of similar compounds, the following degradation pathways are plausible:
-
Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of an imine, followed by further degradation to a ketone or aldehyde at the benzylic position. The aromatic ring may also undergo hydroxylation.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to reactions involving the chloro- and methyl- substituents on the aromatic ring, although this is less likely under typical experimental conditions.
-
Photodegradation: The carbon-chlorine bond on the aromatic ring is a potential site for photolytic cleavage, which could lead to the formation of de-chlorinated impurities or other radical-mediated reaction products.
-
Thermal Degradation: At elevated temperatures, side-chain cleavage or polymerization could occur.
Q3: How can I monitor the degradation of 4-CMPEA and quantify its impurities?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of 4-CMPEA and quantifying its impurities.[5][6][7][8] A well-developed HPLC method can separate the intact 4-CMPEA from its degradation products, allowing for accurate quantification of all components. UV detection is typically suitable for phenethylamine derivatives due to the presence of the aromatic ring. For structural elucidation of unknown degradation products, hyphenated techniques such as LC-Mass Spectrometry (LC-MS) are invaluable.
Q4: What are the recommended storage conditions for 4-CMPEA to minimize degradation?
A4: To minimize degradation, 4-CMPEA should be stored in a cool, dark, and dry place. It is advisable to store the compound in well-sealed containers, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, depending on the physical state of the compound and the solvent if it is in solution.
Troubleshooting Guides
Troubleshooting Unexpected Peaks in HPLC Analysis
| Observation | Potential Cause | Recommended Action |
| New peaks appearing over time in stability samples. | Degradation of 4-CMPEA. | Perform forced degradation studies (see experimental protocols below) to generate potential degradation products and confirm their retention times. Use LC-MS to identify the structure of the new peaks. |
| Appearance of broad or tailing peaks. | Poor chromatographic separation; interaction of basic amine with column silanols. | Optimize the mobile phase pH to ensure the analyte is in a consistent ionic state. Consider using a column with end-capping or a different stationary phase. |
| Ghost peaks or peaks in blank injections. | Carryover from previous injections or contamination of the HPLC system. | Implement a robust needle wash protocol. Flush the column and injector with a strong solvent. |
| Inconsistent peak areas for the main compound. | Instability in solution; injection volume variability. | Prepare fresh solutions for each analysis. Verify the precision of the autosampler. |
Troubleshooting Failed Mass Balance in Stability Studies
| Observation | Potential Cause | Recommended Action |
| The sum of the assay of 4-CMPEA and its known impurities is less than 95%. | Formation of non-UV active degradation products. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. |
| Formation of volatile degradation products. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile impurities. | |
| Adsorption of the compound or degradants onto container surfaces. | Use silanized glass vials or polypropylene containers. Perform recovery studies from the container. | |
| Significant decrease in total peak area over time. | Precipitation of the compound or its degradants. | Check the solubility of 4-CMPEA and its potential degradation products in the stability study medium. Visually inspect for precipitates. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. The following are general protocols that can be adapted for 4-CMPEA.
1. Acid and Base Hydrolysis:
-
Procedure:
-
Prepare a stock solution of 4-CMPEA in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
2. Oxidative Degradation:
-
Procedure:
-
Prepare a stock solution of 4-CMPEA.
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
3. Photodegradation:
-
Procedure:
-
Prepare a solution of 4-CMPEA (approximately 1 mg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time points.
-
4. Thermal Degradation:
-
Procedure:
-
Place the solid 4-CMPEA powder in a controlled temperature oven at 80°C.
-
At appropriate time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Stability-Indicating HPLC-UV Method
The following is a starting point for developing a stability-indicating HPLC method for 4-CMPEA. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Proposed degradation pathways for 4-CMPEA.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. colorcon.com [colorcon.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. indicating hplc method: Topics by Science.gov [science.gov]
refining analytical methods for trace level detection of 4-chloro-3-methylphenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 4-chloro-3-methylphenethylamine. The information is intended for researchers, scientists, and drug development professionals.
FAQs - Frequently Asked Questions
Q1: What are the most suitable analytical techniques for trace level detection of this compound?
A1: For trace level detection of this compound, the most suitable analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds without derivatization.[1][3] GC-MS is also a powerful technique, particularly for volatile and thermally stable compounds, and may require derivatization to improve chromatographic performance and sensitivity.[2][4]
Q2: What are the critical steps in sample preparation for analyzing this compound in biological matrices?
A2: Critical sample preparation steps aim to extract the analyte from the matrix, remove interferences, and concentrate the sample. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like urine, plasma, and amniotic fluid.[5] Hydrophilic-Lipophilic Balance (HLB) cartridges are often a good starting point for phenethylamines.[5]
-
Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids. It is a common method for extracting drugs from biological fluids.[6]
-
Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile is a quick and simple initial cleanup step.
Q3: Is derivatization necessary for the analysis of this compound?
A3:
-
For LC-MS/MS: Derivatization is typically not required. The inherent polarity of phenethylamines allows for good ionization using electrospray ionization (ESI).[5]
-
For GC-MS: Derivatization is often recommended to improve the volatility and thermal stability of the analyte, as well as to enhance chromatographic peak shape and mass spectral fragmentation. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA).[4][6][7]
Q4: How can I improve the sensitivity of my method for detecting very low concentrations of this compound?
A4: To improve sensitivity:
-
Optimize MS/MS parameters: For LC-MS/MS, carefully select precursor and product ions and optimize collision energy to maximize signal intensity.
-
Enhance sample cleanup: A cleaner sample reduces matrix effects and background noise, thereby improving the signal-to-noise ratio.[5]
-
Increase sample injection volume: This can increase the amount of analyte introduced into the system, but may also increase matrix effects.
-
Use a high-efficiency chromatography column: Columns with smaller particle sizes can lead to sharper peaks and better sensitivity.[1]
-
For GC-MS, choose an appropriate derivatizing agent: Some derivatives can significantly enhance ionization efficiency and sensitivity.[8]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa.- Column degradation or contamination.- Inappropriate column chemistry. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Flush or replace the analytical column.- Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).[1] |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization.- Matrix suppression.- Suboptimal MS/MS transition. | - Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).[1]- Improve sample cleanup to remove interfering matrix components.[5]- Perform a product ion scan to identify and select the most intense and stable fragment ions. |
| Inconsistent Retention Times | - Unstable pump performance or leaks.- Changes in mobile phase composition.- Column temperature fluctuations. | - Check the LC system for pressure fluctuations and leaks.- Ensure mobile phases are freshly prepared and properly degassed.- Use a column oven to maintain a stable temperature. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects.- Electronic noise. | - Use high-purity solvents and additives.- Implement a more rigorous sample preparation method.- Ensure proper grounding of the mass spectrometer. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | - Incomplete derivatization.- Analyte degradation in the injector.- Adsorption in the GC system. | - Optimize derivatization reaction conditions (temperature, time, reagent concentration).- Use a lower injector temperature or a deactivated injector liner.- Use a deactivated column and check for active sites in the system. |
| Peak Tailing | - Active sites in the injector liner or column.- Incomplete derivatization.- Co-elution with an interfering compound. | - Replace the injector liner with a deactivated one.- Ensure complete derivatization.- Optimize the GC temperature program to improve separation. |
| Poor Reproducibility | - Inconsistent injection volume.- Variability in derivatization efficiency.- Sample degradation over time. | - Check the autosampler for proper operation.- Ensure consistent and precise execution of the derivatization procedure.- Analyze samples as soon as possible after preparation or store them under appropriate conditions. |
| Co-elution with Other Compounds | - Inadequate chromatographic separation. | - Adjust the GC temperature program (e.g., slower ramp rate).- Use a different stationary phase column.[7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a general guideline and requires optimization and validation for the specific analyte.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 500 µL of plasma with an appropriate internal standard.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
-
MRM Transitions: To be determined by infusing a standard of this compound.
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol is a general guideline and requires optimization and validation for the specific analyte.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add an appropriate internal standard and 200 µL of 5M NaOH.
-
Add 3 mL of a mixture of hexane and ethyl acetate (9:1) and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in 50 µL of ethyl acetate.
2. GC-MS Parameters
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[6]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Selected Ion Monitoring (SIM): To be determined from the mass spectrum of the derivatized standard.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. GC and mass spectral studies on acylated side chain regioisomers of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Capillary gas-liquid chromatography separation of phenethylamines in amphetamine-positive urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
addressing batch-to-batch variability of synthesized 4-chloro-3-methylphenethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-chloro-3-methylphenethylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the reductive amination of 4-chloro-3-methylbenzaldehyde with ammonia.
Issue 1: Low Product Yield
Question: We are experiencing significantly lower than expected yields of this compound. What are the potential causes and solutions?
Answer:
Low yields in the reductive amination synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Imine Formation: The initial reaction between 4-chloro-3-methylbenzaldehyde and ammonia to form the imine may be inefficient. | - Optimize pH: Ensure the reaction pH is mildly acidic (around 6-7) to facilitate imine formation without causing significant hydrolysis of the imine or decomposition of the starting material.[1][2] - Dehydration: The removal of water is crucial to drive the equilibrium towards imine formation. Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate. - Reaction Time and Temperature: The imine formation step may require longer reaction times or gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal conditions. |
| Inefficient Reduction of the Imine: The reducing agent may not be effectively converting the intermediate imine to the desired phenethylamine. | - Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. However, for some substrates, a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) might be more effective, as they can selectively reduce imines in the presence of aldehydes.[1][3] - Stoichiometry of Reducing Agent: Ensure an adequate molar excess of the reducing agent is used to drive the reaction to completion. - Temperature Control: The reduction step is typically performed at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. |
| Side Reactions: Competing reactions can consume starting materials or intermediates, leading to lower yields. | - Over-reduction of Aldehyde: The reducing agent might reduce the starting aldehyde to the corresponding alcohol (4-chloro-3-methylbenzyl alcohol). Using a selective reducing agent like NaBH(OAc)₃ can mitigate this. - Cannizzaro Reaction: Under basic conditions, the aldehyde can undergo a disproportionation reaction. Maintaining a neutral to slightly acidic pH is crucial. |
| Product Loss During Workup and Purification: The desired product may be lost during the extraction and purification steps. | - pH Adjustment during Extraction: this compound is a basic compound. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its free base form. - Choice of Extraction Solvent: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery. - Purification Method: Distillation under reduced pressure is a common method for purifying phenethylamines. Ensure the vacuum is adequate and the temperature is controlled to prevent decomposition. Column chromatography can also be used, but may lead to some product loss. |
Issue 2: Presence of Impurities in the Final Product
Question: Our final product of this compound is showing significant impurities in the analytical data (GC-MS, HPLC). What are the likely impurities and how can we minimize them?
Answer:
The presence of impurities is a common challenge in organic synthesis. Identifying the impurities is the first step towards eliminating them.
Common Impurities and Mitigation Strategies:
| Impurity | Likely Source | Mitigation Strategy |
| Unreacted 4-chloro-3-methylbenzaldehyde | Incomplete reaction. | - Increase reaction time for the imine formation and reduction steps. - Use a higher molar equivalent of ammonia and the reducing agent. - Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting aldehyde. |
| 4-chloro-3-methylbenzyl alcohol | Reduction of the starting aldehyde by the reducing agent. | - Use a more selective reducing agent like sodium triacetoxyborohydride.[1] - Add the reducing agent portion-wise at a low temperature to control the reaction. |
| N,N-bis(4-chloro-3-methylphenethyl)amine (Secondary Amine) | Reaction of the primary amine product with another molecule of the intermediate imine. | - Use a large excess of ammonia to favor the formation of the primary amine. |
| Imines and Aldol Condensation Products | Side reactions of the starting aldehyde or intermediate imine. | - Maintain optimal reaction temperature and pH to minimize side reactions. - Purify the intermediate imine before reduction if possible. |
A logical workflow for troubleshooting low yield and impurity issues is presented below:
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and practical laboratory-scale synthetic routes include:
-
Reductive Amination of 4-chloro-3-methylbenzaldehyde: This is a widely used method involving the reaction of the corresponding benzaldehyde with an amine source (like ammonia) to form an imine, which is then reduced to the target phenethylamine.[3][4]
-
Reduction of a 4-chloro-3-methyl-β-nitrostyrene: This route involves the Henry reaction of 4-chloro-3-methylbenzaldehyde with a nitroalkane (like nitromethane) to form a nitrostyrene, which is subsequently reduced to the phenethylamine.[5][6][7][8][9]
-
The Leuckart Reaction: This method uses formamide or ammonium formate to reductively aminate a ketone (4-chloro-3-methylphenylacetone).[10][11][12][13][14]
The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.
Q2: What are the critical quality control (QC) tests for the final product?
A2: To ensure the identity, purity, and quality of synthesized this compound, the following QC tests are essential:
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern of the compound and to identify and quantify volatile impurities.[15] | - Mass-to-charge ratio (m/z) of the molecular ion and key fragments. - Retention time. - Peak area percentage for purity assessment. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify non-volatile impurities. | - Retention time. - Peak area percentage for purity assessment. - Comparison with a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the compound. | - Chemical shifts, integration, and coupling constants of the protons in ¹H NMR. - Chemical shifts of the carbons in ¹³C NMR. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | - Presence of characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), and C-Cl bonds. |
Q3: How does batch-to-batch variability in starting materials affect the final product?
A3: Variability in the purity and composition of starting materials can significantly impact the final product's quality.
-
Purity of 4-chloro-3-methylbenzaldehyde: Impurities in the starting aldehyde can lead to the formation of corresponding phenethylamine side products that may be difficult to separate from the desired product.
-
Activity of the Reducing Agent: The activity of reducing agents like sodium borohydride can decrease over time due to improper storage. This can lead to incomplete reactions and lower yields.
-
Solvent Quality: The presence of water in solvents can inhibit imine formation and react with some reducing agents. Using anhydrous solvents is crucial for reproducible results.
It is highly recommended to test the purity of all starting materials before commencing the synthesis.
Q4: What is the impact of impurities on the biological activity of phenethylamines?
A4: The presence of impurities can have a significant impact on the biological activity and safety profile of phenethylamines.[16][17][18] Structurally related impurities may exhibit their own pharmacological or toxicological effects, potentially leading to altered efficacy or increased side effects. For drug development purposes, it is crucial to thoroughly characterize and control the impurity profile of any synthesized active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
4-chloro-3-methylbenzaldehyde
-
Ammonium acetate or ammonia solution
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-chloro-3-methylbenzaldehyde (1 equivalent) in anhydrous methanol.
-
Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) or sodium borohydride in portions.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 2-4 hours.
-
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde or non-basic impurities.
-
Make the aqueous layer basic (pH > 10) by adding 1 M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
The following diagram illustrates the general workflow for the synthesis and purification:
Caption: Synthesis and purification workflow.
Protocol 2: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar column such as a DB-1MS or HP-5MS is suitable.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Calculate the purity by determining the peak area percentage of the main component relative to the total peak area.
This technical support center provides a foundational resource for addressing common challenges in the synthesis of this compound. For further assistance, please consult relevant scientific literature and safety data sheets for all chemicals used.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 6. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
- 14. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Novel Psychoactive Phenethylamines: Impact on Genetic Material | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Unveiling the Biological Profile of 4-Chloro-3-methylphenethylamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of 4-chloro-3-methylphenethylamine. Due to the limited availability of direct experimental data for this specific compound, this report leverages structure-activity relationship (SAR) data from closely related analogs to infer its potential pharmacological profile. The primary focus is on the interaction with monoamine transporters, key targets for many psychoactive compounds.
Predicted Biological Activity Profile
Based on the biological activities of its structural analogs, this compound is predicted to function as a monoamine releasing agent. This means it is likely to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), causing the release of these neurotransmitters from neuronal storage vesicles into the synapse.
The presence of the chloro and methyl groups on the phenyl ring is expected to modulate its potency and selectivity towards the different monoamine transporters. Generally, a chloro-substitution at the 4-position of the phenethylamine backbone tends to enhance serotonergic activity, while a methyl group at the 3-position can influence potency at all three transporters.
Comparative Analysis of Structural Analogs
To substantiate the predicted activity of this compound, we present a comparative summary of the in vitro activities of key structural analogs. These compounds share the core phenethylamine structure with substitutions at the 3- and/or 4-positions of the phenyl ring.
Table 1: Monoamine Transporter Interaction Profile of Substituted Phenethylamines
| Compound | Substitution | Assay Type | DAT | NET | SERT | Reference |
| 4-Chloroamphetamine | 4-Chloro | Release (EC50, nM) | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 | [1] |
| Uptake Inhibition (IC50, nM) | 3,600 | 320 | 490 | [1] | ||
| 3-Methylamphetamine | 3-Methyl | Release (EC50, nM) | Data not available | Data not available | Data not available | |
| Uptake Inhibition (IC50, nM) | Data not available | Data not available | Data not available | |||
| 3,4-Dichloroamphetamine | 3,4-Dichloro | Release (EC50, nM) | Potent | Potent | Highly Potent & Selective | [2] |
| Uptake Inhibition (IC50, nM) | Data not available | Data not available | High Affinity | [2] |
Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature. The qualitative descriptions for 3,4-Dichloroamphetamine are based on its characterization as a highly potent and selective serotonin releasing agent[2].
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the interaction of phenethylamine analogs with monoamine transporters.
Monoamine Release Assay using Rat Brain Synaptosomes
This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The brain tissue (e.g., striatum for DAT, hippocampus for NET, and whole brain minus striatum for SERT) is homogenized in the sucrose buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a Krebs-phosphate buffer containing 10 mM glucose and 1 mM pargyline (to inhibit monoamine oxidase).
2. Radiolabeling:
-
Synaptosomes are incubated with a specific concentration of a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) for a defined period (e.g., 15-30 minutes) at 37°C to allow for uptake.
3. Release Assay:
-
After loading, the synaptosomes are washed to remove excess radiolabel.
-
The radiolabeled synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound analogs) or vehicle control for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
The amount of radioactivity released into the supernatant is quantified using liquid scintillation counting.
4. Data Analysis:
-
The amount of radiolabel released is expressed as a percentage of the total radioactivity in the synaptosomes.
-
EC50 values (the concentration of the compound that produces 50% of the maximal release) are calculated by fitting the concentration-response data to a sigmoidal curve.
Monoamine Transporter Uptake Inhibition Assay using HEK293 Cells
This assay determines the ability of a compound to block the reuptake of monoamines into cells expressing a specific monoamine transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
2. Uptake Inhibition Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
A fixed concentration of the respective radiolabeled monoamine is then added to initiate uptake, and the incubation continues for a brief period (e.g., 5-15 minutes).
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The inhibition of uptake by the test compound is calculated as a percentage of the uptake in the vehicle-treated control.
-
IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Mechanism of Action
To illustrate the predicted mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: Predicted mechanism of monoamine release by this compound.
Caption: Workflow for in vitro monoamine transporter assays.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, a comparative analysis of its structural analogs strongly suggests its role as a monoamine releasing agent. The chloro- and methyl-substitutions are anticipated to confer a distinct profile of activity at dopamine, norepinephrine, and serotonin transporters. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological and toxicological profile of this compound.
References
Comparative Efficacy of 4-Chloro-3-Methylphenethylamine and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy and mechanism of action of structurally similar psychoactive compounds is paramount. This guide provides a comparative analysis of 4-chloro-3-methylphenethylamine against its parent compound, phenethylamine, and its mono-substituted analogs, 4-chlorophenethylamine and 3-methylphenethylamine. The information is presented to facilitate further research and development in the field of phenethylamine derivatives.
Substituted phenethylamines are a broad class of organic compounds with a wide range of pharmacological activities, primarily modulating monoamine neurotransmitter systems.[1] Many of these compounds are psychoactive, with effects ranging from central nervous system stimulation to hallucinogenic and entactogenic properties.[1][2] Their mechanism of action is often tied to their interaction with monoamine transporters and receptors, such as the serotonin (5-HT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various serotonin receptors, particularly the 5-HT2A receptor.[3][4]
The addition of substituents to the phenethylamine core structure can significantly alter a compound's potency, selectivity, and overall pharmacological profile. Halogenation, such as the addition of a chloro group, and alkylation, like the addition of a methyl group, are common modifications explored in structure-activity relationship (SAR) studies to fine-tune the desired effects.[4][5] For instance, a para-chloro substitution on the phenyl ring has been shown to augment the relative potency at the serotonin transporter (SERT).
This guide will delve into the available, albeit limited, experimental data to draw comparisons in efficacy and provide a foundational understanding for future research into this compound.
Comparative Efficacy Data
Due to the limited publicly available research specifically on this compound, a direct quantitative comparison with extensive experimental data is challenging. The following table summarizes hypothetical comparative data based on established structure-activity relationships within the broader class of substituted phenethylamines. This data is intended for illustrative purposes to guide future experimental design.
| Compound | Target | Assay Type | EC50 (nM) | Ki (nM) | Emax (%) |
| Phenethylamine | DAT | Uptake Inhibition | 1500 | 2000 | 95 |
| NET | Uptake Inhibition | 800 | 1200 | 98 | |
| SERT | Uptake Inhibition | >10000 | >10000 | 20 | |
| 5-HT2A | Receptor Binding | >10000 | >10000 | - | |
| 4-Chlorophenethylamine | DAT | Uptake Inhibition | 900 | 1100 | 97 |
| NET | Uptake Inhibition | 500 | 750 | 100 | |
| SERT | Uptake Inhibition | 1200 | 1500 | 85 | |
| 5-HT2A | Receptor Binding | 8000 | 9500 | - | |
| 3-Methylphenethylamine | DAT | Uptake Inhibition | 1200 | 1600 | 96 |
| NET | Uptake Inhibition | 700 | 1000 | 99 | |
| SERT | Uptake Inhibition | >10000 | >10000 | 25 | |
| 5-HT2A | Receptor Binding | >10000 | >10000 | - | |
| This compound | DAT | Uptake Inhibition | 750 | 900 | 98 |
| NET | Uptake Inhibition | 400 | 600 | 100 | |
| SERT | Uptake Inhibition | 950 | 1150 | 90 | |
| 5-HT2A | Receptor Binding | 6500 | 8000 | - |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are outlined below.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency of test compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Test compounds (phenethylamine, 4-chlorophenethylamine, 3-methylphenethylamine, this compound)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer-HEPES buffer.
-
Incubation: In triplicate, add 50 µL of synaptosome preparation to tubes containing 850 µL of Krebs-Ringer-HEPES buffer and 50 µL of varying concentrations of the test compound or vehicle. Pre-incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add 50 µL of the respective [³H]neurotransmitter to each tube to initiate the uptake reaction. Incubate for 5 minutes at 37°C.
-
Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values by non-linear regression analysis.
Protocol 2: 5-HT2A Receptor Binding Assay
Objective: To determine the affinity of test compounds for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell lysis buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Radioligand: [³H]ketanserin
-
Non-specific binding control: Mianserin (10 µM)
-
Test compounds
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold cell lysis buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Binding Reaction: In triplicate, incubate 50 µg of membrane protein with varying concentrations of the test compound, 1 nM [³H]ketanserin, and either vehicle or 10 µM mianserin (for non-specific binding) in a final volume of 500 µL of assay buffer.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Filtration: Terminate the binding by rapid filtration over glass fiber filters. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general signaling pathway for monoamine transporter modulation and the experimental workflow for assessing compound efficacy.
Caption: General signaling pathway of phenethylamine derivatives at the monoamine synapse.
Caption: Experimental workflow for assessing the efficacy of novel phenethylamine derivatives.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-3-methylphenethylamine
For researchers, scientists, and drug development professionals engaged in the analysis of 4-chloro-3-methylphenethylamine, ensuring the reliability and comparability of analytical data is paramount. Cross-validation of analytical methods is a critical process to demonstrate that different analytical procedures are suitable for their intended use and produce equivalent results. This guide provides a comprehensive comparison of the two most common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the determination of this compound, and outlines the essential parameters for their cross-validation.
Introduction to Analytical Method Cross-Validation
Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results for a specific analyte in a given matrix.[1][2][3] This is crucial when analytical methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different studies using different methods need to be compared.[1][3] The core objective is to establish documented evidence that the methods are interchangeable.[4]
Key parameters that must be evaluated during cross-validation, in line with International Conference on Harmonisation (ICH) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[4][5][6][7]
Analytical Techniques for this compound
This compound is a substituted phenethylamine, a class of compounds often analyzed in forensic and clinical toxicology.[8][9] The primary analytical methods for such stimulants are GC-MS and LC-MS/MS.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For phenethylamines, derivatization is often required to improve chromatographic peak shape and thermal stability.[10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become increasingly popular due to its high sensitivity, specificity, and applicability to a wider range of compounds, often without the need for derivatization.[8][13][14][15][16]
Comparison of GC-MS and LC-MS/MS Performance
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. The following table summarizes a comparison of the expected performance of these two techniques for the analysis of this compound, based on data for similar phenethylamine compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Typically involves liquid-liquid or solid-phase extraction followed by derivatization (e.g., acylation).[10][11][12] | Often simpler, with "dilute-and-shoot" or protein precipitation methods being common for biological matrices.[8] |
| Specificity | High, based on retention time and mass spectrum. Derivatization can enhance specificity.[11] | Very high, especially with Multiple Reaction Monitoring (MRM) which monitors specific precursor-product ion transitions.[16] |
| Limit of Detection (LOD) | Generally in the low ng/mL range.[9] | Can achieve sub-ng/mL levels, offering higher sensitivity.[8][16] |
| Limit of Quantitation (LOQ) | Typically in the low to mid ng/mL range.[13] | Can be as low as 0.5-1.0 ng/mL for many phenethylamines.[8] |
| Linearity | Good linearity over a defined concentration range. | Excellent linearity over a wide dynamic range.[6] |
| Precision (%RSD) | Typically <15% for intra- and inter-assay precision. | Generally <15%, often better due to reduced sample handling.[4] |
| Accuracy (%Bias) | Typically within ±15% of the nominal concentration. | Typically within ±15% of the nominal concentration.[4][13] |
| Robustness | Can be sensitive to changes in derivatization conditions and GC parameters. | Generally robust, but susceptible to matrix effects which need to be evaluated. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
1. Sample Preparation (Urine)
-
To 1 mL of urine sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Adjust the pH to >10 with a suitable buffer.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent (e.g., trifluoroacetic anhydride).
-
Heat the mixture to facilitate derivatization.
-
Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for injection.
2. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-1MS).[17]
-
Carrier Gas: Helium at a constant flow rate.[17]
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C).[17]
-
Injection Mode: Splitless.[17]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[17]
-
Data Acquisition: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
LC-MS/MS Experimental Protocol
1. Sample Preparation (Plasma/Serum)
-
To 100 µL of plasma/serum, add an internal standard.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute with an appropriate mobile phase for injection.
2. LC-MS/MS Conditions
-
Column: A reversed-phase C18 column.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8][14]
-
Flow Rate: A typical flow rate for analytical LC columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[8]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for the analyte and one for the internal standard.
Visualizing the Workflow and Logic
To aid in the understanding of the analytical and validation processes, the following diagrams, created using the DOT language, illustrate the experimental workflows and the logical steps of cross-validation.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Logical flow of the cross-validation process.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. scispace.com [scispace.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. GC and mass spectral studies on acylated side chain regioisomers of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. hpst.cz [hpst.cz]
- 14. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 17. pubs.acs.org [pubs.acs.org]
Independent Replication of 4-Chloro-3-Methylphenethylamine Study Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of 4-chloro-3-methylphenethylamine and its structural analogs. Due to the limited availability of specific independent replication studies on this compound, this guide focuses on the closely related and more extensively studied compound, 4-chloroamphetamine (4-CA), also known as para-chloroamphetamine (PCA). The findings for 4-CA are presented alongside data for its parent compound, amphetamine, to offer a clear comparison of their pharmacological profiles. This guide synthesizes data from multiple studies to serve as a reference for researchers investigating the structure-activity relationships of substituted phenethylamines.
Data Presentation: Comparative Monoamine Transporter Interactions
The primary mechanism of action for 4-chloro-substituted phenethylamines involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following tables summarize the in vitro findings from independent studies on the potency of these compounds to inhibit monoamine uptake and promote monoamine release.
Table 1: Inhibition of Monoamine Transporter Uptake (IC₅₀ nM)
| Compound | DAT (IC₅₀ nM) | NET (IC₅₀ nM) | SERT (IC₅₀ nM) | Study |
| 4-Chloroamphetamine (4-CA) | 490 | 320 | 3,600 | [1] |
| Amphetamine | - | - | - | [2] |
Table 2: Monoamine Release (EC₅₀ nM)
| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) | Study |
| 4-Chloroamphetamine (4-CA) | 42.2 - 68.5 | 23.5 - 26.2 | 28.3 | [1] |
| Amphetamine | - | - | - | [2] |
Note: Data for this compound is not available in the cited literature. The data presented is for the closely related compound 4-chloroamphetamine (4-CA/PCA).[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the pharmacological effects of substituted phenethylamines.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
1. Preparation of Synaptosomes:
-
Rodent brains (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) are rapidly dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are resealed nerve terminals containing the monoamine transporters.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Assay Procedure:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., 4-chloroamphetamine) or vehicle.
-
A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period at 37°C and is then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated from concentration-response curves.
In Vitro Monoamine Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded monoamines from synaptosomes.
1. Preparation and Loading of Synaptosomes:
-
Synaptosomes are prepared as described in the uptake inhibition assay.
-
They are then incubated with a radiolabeled monoamine to allow for its accumulation within the nerve terminals.
2. Assay Procedure:
-
The loaded synaptosomes are washed to remove excess extracellular radiolabel.
-
The synaptosomes are then exposed to various concentrations of the test compound or vehicle.
-
The amount of radioactivity released into the supernatant is measured at specific time points.
-
The concentration of the test compound that elicits 50% of the maximal release (EC₅₀) is determined from concentration-response curves.
In Vivo Locomotor Activity Assay
This experiment assesses the stimulant or depressant effects of a compound on the spontaneous movement of animals.
1. Animal Habituation:
-
Mice are individually placed in open-field activity chambers and allowed to habituate to the new environment for a set period (e.g., 30-60 minutes).
2. Drug Administration:
-
Following habituation, animals are administered the test compound (e.g., 4-chloroamphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).
3. Data Collection:
-
Locomotor activity is recorded immediately after injection for a defined period (e.g., 60-120 minutes) using an automated activity monitoring system equipped with infrared beams.
-
Parameters measured include horizontal activity (distance traveled), vertical activity (rearing), and stereotyped behaviors.
-
Dose-response curves are generated to determine the effects of different doses of the compound on locomotor activity.[2]
Mandatory Visualization
Signaling Pathway of 4-Chloro-Substituted Phenethylamines
The primary molecular targets of 4-chloro-substituted phenethylamines are the presynaptic monoamine transporters. By binding to these transporters, they inhibit the reuptake of neurotransmitters and can also induce their reverse transport, leading to an increase in synaptic monoamine concentrations.
Caption: Monoamine Transporter Interaction Pathway.
Experimental Workflow for In Vitro Monoamine Transporter Assays
The following diagram outlines the general workflow for conducting in vitro monoamine transporter uptake and release assays using synaptosomes.
Caption: In Vitro Monoamine Transporter Assay Workflow.
Logical Relationship of Structure-Activity
The pharmacological profile of phenethylamines is significantly altered by substitutions on the phenyl ring and the ethylamine side chain. The following diagram illustrates the logical relationship between key structural modifications and their impact on monoamine transporter activity.
Caption: Structure-Activity Relationship Logic.
References
A Comparative Analysis of 4-chloro-3-methylphenethylamine and Other Phenethylamine Derivatives in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamine and its derivatives represent a vast chemical space with significant therapeutic and psychoactive potential. Their pharmacological effects are primarily mediated by interactions with various monoamine receptors and transporters in the central nervous system. This guide focuses on the predicted receptor binding profile of 4-chloro-3-methylphenethylamine by comparing it with other well-characterized phenethylamine derivatives, including 4-chloroamphetamine, 3,4-dichloroamphetamine, and 4-methylphenethylamine. Understanding the structure-activity relationships within this class of compounds is crucial for the rational design of novel therapeutics and for predicting the pharmacological effects of new psychoactive substances.
Comparative Receptor Binding Data
The following table summarizes the receptor binding affinities (Ki, nM) of selected phenethylamine derivatives for key monoamine receptors and transporters. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₂ₐ | 5-HT₂C | DAT | NET | SERT | TAAR1 |
| This compound | Predicted: Moderate-High | Predicted: Moderate | Predicted: Moderate | Predicted: Moderate-High | Predicted: High | Predicted: High |
| 4-Chloroamphetamine (PCA) | ~1,000[1] | - | 3,600[2] | 320[2] | 490[2] | High Agonist[3] |
| 3,4-Dichloroamphetamine (DCA) | - | - | - | - | High Affinity[4] | - |
| 4-Methylphenethylamine (4-MPEA) | - | - | - | - | - | High Agonist[3] |
| Amphetamine | - | - | 42.2-68.5 (EC₅₀)[2] | 23.5-26.2 (EC₅₀)[2] | 28.3 (EC₅₀)[2] | Potent Agonist[5] |
Predicted affinities for this compound are inferred from structure-activity relationships. The presence of a 4-chloro substitution generally enhances affinity for the serotonin transporter (SERT)[3][6]. The 3-methyl group may modulate affinity for other monoamine transporters and receptors.
Experimental Protocols
The receptor binding data presented in this guide are typically generated using in vitro radioligand binding assays. Below is a generalized protocol for such an assay.
General Radioligand Receptor Binding Assay Protocol
-
Membrane Preparation:
-
HEK-293 cells (or other suitable cell lines) stably expressing the human receptor of interest (e.g., 5-HT₂ₐ, DAT) are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated through centrifugation.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
A solution of the unlabeled test compound (e.g., this compound or a comparator) at various concentrations.
-
A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors).
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the target receptor.
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Key Signaling Pathways
The interaction of phenethylamine derivatives with their target receptors initiates intracellular signaling cascades that are responsible for their physiological effects. Two key receptors implicated in the actions of many substituted phenethylamines are the serotonin 2A (5-HT₂ₐ) receptor and the trace amine-associated receptor 1 (TAAR1).
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7] Activation of the 5-HT₂ₐ receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] These downstream signaling events ultimately modulate neuronal excitability and gene expression.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling
TAAR1 is another GPCR that is activated by a wide range of phenethylamine derivatives.[8] It is primarily coupled to the Gs family of G-proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including other receptors and transporters, thereby modulating monoaminergic neurotransmission.[8] For instance, TAAR1 activation can lead to the phosphorylation and subsequent internalization of the dopamine transporter (DAT), reducing dopamine reuptake.[8]
Conclusion
While direct experimental data for this compound is lacking, a comparative analysis of its structural analogs suggests a potential for significant interaction with monoamine transporters, particularly the serotonin transporter, and agonist activity at the 5-HT₂ₐ and TAAR1 receptors. The 4-chloro substitution is known to enhance affinity for SERT, while the 3-methyl group's influence is less predictable without empirical data. Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and to validate these predictions. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such research.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 5. 4-Methylphenethylamine hydrochloride | 39260-86-1 | Benchchem [benchchem.com]
- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
A Comparative Guide to Validating the Target Specificity of 4-Chloro-3-Methylphenethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and neuropharmacology, establishing the precise molecular targets of a novel compound is paramount. This guide provides a comparative framework for validating the target specificity of 4-chloro-3-methylphenethylamine, a substituted phenethylamine. Given the limited direct experimental data on this specific molecule, we will draw comparisons with the well-characterized analogue, para-chloroamphetamine (PCA), and other related phenethylamines. This guide will detail essential experimental protocols, present comparative data in a structured format, and visualize key concepts to aid in the design and interpretation of specificity-validating experiments.
The Critical Role of Target Specificity
The therapeutic efficacy and safety of a drug are intrinsically linked to its specificity for its intended molecular target. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and a complex pharmacological profile that can hinder clinical development. For psychoactive compounds like substituted phenethylamines, which are expected to interact with monoamine systems, a thorough specificity analysis is crucial. Key targets and off-targets typically include:
-
Primary Targets: Serotonin transporter (SERT), Dopamine transporter (DAT), and Norepinephrine transporter (NET).
-
Secondary/Off-Targets: Trace Amine-Associated Receptor 1 (TAAR1), 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), adrenergic receptors, and dopaminergic receptors.
Comparative Binding Affinity and Functional Activity
To assess specificity, a compound's binding affinity (Ki) and functional activity (EC50) at various targets are determined. A higher Ki value indicates weaker binding. A lower EC50 value indicates greater potency in a functional response. A compound is considered specific if it exhibits significantly higher affinity and potency for its primary target(s) compared to a panel of off-targets.
Below is a summary of the known binding and functional data for the comparator compound, para-chloroamphetamine (PCA), which serves as a benchmark for evaluating novel analogues like this compound.
Table 1: Comparative Monoamine Transporter Interaction Profile
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Release |
| para-Chloroamphetamine (PCA) | SERT | 4.8 (inhibition of transport)[1] | 28.3[2] |
| DAT | 3,600 (reuptake inhibition)[2] | 42.2 - 68.5[2] | |
| NET | 320 (reuptake inhibition)[2] | 23.5 - 26.2[2] | |
| Phenethylamine (PEA) | SERT | - | Potent releasing agent[3] |
| DAT | 4,300[4] | Potent releasing agent[[“]][[“]] | |
| NET | - | Potent releasing agent[3] |
Table 2: Off-Target Receptor Binding Profile
| Compound | Target | Binding Affinity (Ki, nM) |
| para-Chloroamphetamine (PCA) | 5-HT1A | Increased mRNA expression post-administration, suggesting interaction[7] |
| 5-HT2A/2C | Implicated in behavioral effects[8][9] | |
| 5-HT7 | Increased mRNA expression post-administration[7] | |
| Substituted Phenethylamines (General) | 5-HT2A | 8 - 1700[10] |
| 5-HT2C | Affinity is generally correlated with 5-HT2A affinity[10] | |
| TAAR1 | 21 - 3300[10] |
Experimental Protocols for Specificity Validation
Validating the specificity of a compound like this compound requires a multi-faceted approach employing both binding and functional assays.
Radioligand Binding Assay for Monoamine Transporters
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that transporter.
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Radioligands: [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.
-
Test compound: this compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like fluoxetine for SERT).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize transporter-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Monoamine Release
This assay measures the ability of the test compound to induce the release of monoamines from cells expressing the respective transporters.
Objective: To determine the functional potency (EC50) of this compound as a monoamine releaser at SERT, DAT, and NET.
Materials:
-
HEK293 cells expressing human SERT, DAT, or NET, plated in 96-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled monoamines: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.
-
Test compound: this compound at various concentrations.
-
Scintillation counter.
Protocol:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere overnight.
-
Loading: Wash the cells with KRH buffer and then incubate them with the respective radiolabeled monoamine to allow for uptake.
-
Wash: Gently wash the cells with KRH buffer to remove excess extracellular radiolabel.
-
Stimulation: Add KRH buffer containing various concentrations of the test compound to the wells.
-
Release: Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for monoamine release.
-
Quantification: Collect the supernatant (containing the released radiolabel) and lyse the cells to measure the remaining intracellular radiolabel. Measure the radioactivity in both fractions using a scintillation counter.
-
Data Analysis: Calculate the percentage of monoamine release for each concentration of the test compound. Plot the percentage of release against the log concentration of the test compound to determine the EC50 value.
Visualizing Experimental Workflows and Pathways
Signaling and Transporter Dynamics
Phenethylamines typically exert their effects by interacting with monoamine transporters, leading to an increase in extracellular neurotransmitter levels. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for phenethylamines at the monoamine synapse.
Workflow for Target Specificity Validation
The process of validating target specificity follows a logical progression from initial screening to detailed functional analysis.
Caption: Experimental workflow for validating compound target specificity.
Comparative Specificity Logic
The ultimate determination of specificity relies on comparing the potency of the compound at its intended target versus its activity at other potential targets.
References
- 1. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Phenethylamine (PEA) increase dopamine release in the brain? - Consensus [consensus.app]
- 6. Does Phenethylamine (PEA) increase dopamine release in the brain? - Consensus [consensus.app]
- 7. Effect of p-chloroamphetamine on 5-HT1A and 5-HT7 serotonin receptor expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple 5-HT receptors in passive avoidance: comparative studies of p-chloroamphetamine and 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
head-to-head comparison of 4-chloro-3-methylphenethylamine with a known reference compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-chloro-3-methylphenethylamine against the well-characterized reference compound, para-Chloroamphetamine (PCA). The comparison focuses on pharmacological activity, drawing upon established structure-activity relationships (SAR) and available experimental data for the reference compound to project the likely profile of this compound.
Structural and Pharmacological Overview
Both this compound and para-Chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA), belong to the substituted phenethylamine class. These compounds are known to interact with monoamine transporters, which are responsible for the reuptake of key neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft.
The key structural difference lies in the substitution pattern. This compound features a chlorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring. In contrast, PCA has a chlorine atom at the 4-position and a methyl group at the alpha (α) position of the ethylamine side chain, classifying it as a substituted amphetamine. This distinction is critical as the α-methyl group is known to significantly influence pharmacological properties, including potency and neurotoxicity.[1]
Quantitative Data Presentation
While direct experimental data for this compound is not extensively available in the current literature, a predictive profile can be inferred from established SAR principles. The para-chloro substitution is known to enhance activity at the serotonin transporter (SERT).[2][3] The data for the reference compound, PCA, is well-documented.
Table 1: Pharmacological Data for para-Chloroamphetamine (PCA)
| Parameter | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Data Source |
| Release (EC₅₀) | 28.3 nM | 23.5 - 26.2 nM | 42.2 - 68.5 nM | Rat brain synaptosomes[1] |
| Reuptake Inhibition (IC₅₀) | 490 nM | 320 nM | 3,600 nM | Human Embryonic Kidney (HEK293) cells[1] |
Table 2: Predicted Pharmacological Profile for this compound
| Parameter | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Rationale |
| Release Activity | Potent | Moderate | Moderate | The 4-chloro substitution strongly suggests potent activity at SERT. Activity at NET and DAT is expected, typical for phenethylamines. |
| Reuptake Inhibition | Moderate | Moderate-to-Weak | Weak | Expected to be a less potent reuptake inhibitor than a releasing agent, consistent with the general profile of phenethylamine-based releasing agents. |
| Neurotoxic Potential | Lower than PCA | Lower than PCA | Lower than PCA | The absence of the α-methyl group, which is a key feature for the neurotoxicity of PCA, suggests a potentially reduced neurotoxic profile.[1] |
Signaling and Experimental Visualizations
Mechanism of Action at the Synapse
Monoamine releasing agents like PCA, and presumably this compound, act as substrates for monoamine transporters (SERT, DAT, NET). They are transported into the presynaptic neuron, which disrupts the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2).[4] This leads to an increase in cytosolic neurotransmitter levels and subsequent reverse transport, or efflux, of the neurotransmitter into the synaptic cleft through the plasma membrane transporters.
Caption: Monoamine Transporter Interaction Pathway.
Experimental Workflow
The characterization of these compounds involves a standardized workflow, beginning with the preparation of biological materials (e.g., synaptosomes or transfected cell lines) and proceeding through functional assays to data analysis.
Caption: Workflow for In Vitro Monoamine Transporter Assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of phenethylamine compounds.
Synaptosome Preparation from Rodent Brain Tissue
This protocol describes the isolation of nerve terminals (synaptosomes) from fresh brain tissue, which are used for in vitro uptake and release assays.[5][6][7][8]
-
1. Tissue Homogenization:
-
Euthanize the animal in accordance with approved ethical guidelines and rapidly excise the brain region of interest (e.g., striatum, cortex).
-
Place the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (containing 4 mM HEPES, pH 7.4, and protease inhibitors).
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-12 slow strokes at ~900 rpm. All steps must be performed at 4°C.
-
-
2. Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cellular debris (P1 pellet).
-
Carefully collect the supernatant (S1) and centrifuge it at 15,000 - 20,000 x g for 20 minutes. This will yield the crude synaptosomal pellet (P2).
-
-
3. Washing and Resuspension:
-
Discard the supernatant (S2).
-
Gently resuspend the P2 pellet in a suitable assay buffer, such as Krebs-bicarbonate-HEPES buffer (KBH). The synaptosomes are now ready for use in functional assays.
-
In Vitro Neurotransmitter Release Assay
This assay measures a compound's ability to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.[5][9]
-
1. Loading Phase:
-
Incubate the prepared synaptosomes in KBH buffer containing a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]dopamine) for 5-30 minutes at 37°C. This allows the synaptosomes to actively take up and store the radiolabel.
-
-
2. Superfusion and Baseline Collection:
-
Transfer the loaded synaptosomes to a superfusion chamber.
-
Continuously perfuse the synaptosomes with fresh, warmed (37°C), and aerated KBH buffer to wash away excess radiolabel and establish a stable baseline of spontaneous efflux.
-
Collect fractions of the superfusate at regular intervals (e.g., every 1-3 minutes).
-
-
3. Stimulation and Data Collection:
-
After establishing a stable baseline, switch to a KBH buffer containing the test compound (e.g., this compound or PCA) at various concentrations.
-
Continue collecting fractions throughout the stimulation period.
-
At the end of the experiment, lyse the synaptosomes with a detergent to determine the total remaining radioactivity.
-
-
4. Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Express the release as a percentage of the total radioactivity present at the start of the collection interval.
-
Plot the peak release against the drug concentration to determine the EC₅₀ value.
-
Radioligand Binding and Reuptake Inhibition Assay
This assay determines a compound's affinity for a specific transporter (binding) or its ability to block the transporter's function (reuptake inhibition). This protocol is often performed using cell lines stably expressing a single human monoamine transporter (e.g., hSERT, hDAT, or hNET).[10][11]
-
1. Preparation:
-
Culture HEK293 cells (or a similar line) stably transfected with the human transporter of interest.
-
On the day of the experiment, wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
2. Inhibition Assay:
-
Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound or a known inhibitor (for determining non-specific uptake).
-
Initiate the uptake by adding a buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT).
-
Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at room temperature or 37°C.
-
-
3. Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells three times with ice-cold buffer.
-
Solubilize the cells with a lysis buffer (e.g., 1% SDS or 1 N NaOH).
-
-
4. Analysis:
-
Measure the radioactivity in the cell lysate using liquid scintillation counting.
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific radioligand uptake.
-
References
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurotransmitter Release Assay [bio-protocol.org]
- 6. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Chloro-3-Methylphenethylamine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-chloro-3-methylphenethylamine and its structural analogs. Due to a lack of direct experimental data for this compound in the reviewed literature, this guide establishes a predictive profile based on the well-documented effects of substitutions on the phenethylamine scaffold. The primary focus is on the interaction of these compounds with monoamine transporters, which are key targets for psychoactive substances.
Introduction to Phenethylamine SAR
The phenethylamine backbone is a foundational structure for a vast array of psychoactive compounds. Modifications to this structure, such as substitutions on the phenyl ring or the ethylamine side chain, can drastically alter a compound's pharmacological profile, including its potency, selectivity, and mechanism of action at monoamine transporters—namely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This guide examines how specific substitutions—a chlorine atom at the 4-position and a methyl group at the 3-position—are predicted to influence the activity of the parent phenethylamine molecule.
Comparative Analysis of Structural Analogs
To predict the activity of this compound, we will analyze the known effects of its constituent substitutions based on data from closely related analogs.
-
Unsubstituted Phenethylamine: The parent compound, which acts as a substrate for monoamine transporters, leading to the release of neurotransmitters. It is a potent agonist for the human trace amine-associated receptor 1 (TAAR1).
-
3-Methylphenethylamine: This analog is known to be an agonist at the human TAAR1.[1][2] While detailed data on its activity at monoamine transporters is scarce, substitutions at the meta position generally have a less pronounced effect on transporter affinity compared to para-substitutions.
-
4-Chlorophenethylamine (and its α-methyl analog, 4-Chloroamphetamine): The addition of a chlorine atom at the 4-position (para-position) of the phenyl ring is well-documented to significantly increase a compound's potency and selectivity for the serotonin transporter (SERT).[3] For instance, para-chloroamphetamine (PCA) is a potent serotonin releasing agent.[4][5] Studies on substituted amphetamines and cathinones consistently show that a 4-chloro substitution augments relative potency at SERT.[3]
Predicted Profile of this compound
Based on the established SAR principles, the pharmacological profile of this compound can be hypothesized as follows:
-
Primary Mechanism: It is expected to act as a monoamine transporter substrate, inducing neurotransmitter release.
-
SERT Activity: The 4-chloro substitution is predicted to confer significant potency as a serotonin releasing agent, similar to other 4-chlorinated phenethylamines.
-
DAT/NET Activity: The compound will likely retain activity at DAT and NET, but its selectivity will be shifted towards SERT. The 3-methyl group's influence is less predictable without direct data but is unlikely to counteract the strong serotonergic effect of the 4-chloro group.
Quantitative Data on Analog Activity
The following table summarizes available quantitative data for key analogs. The values for this compound are predicted based on these established trends.
| Compound | Structure | SERT Affinity (IC50, nM) | DAT Affinity (IC50, nM) | NET Affinity (IC50, nM) | Primary Target(s) |
| 4-Chloro-α-ethylphenethylamine | Analog with ethyl on α-carbon | 330[6][7] | 2,343[6][7] | Not Reported | SERT > DAT |
| 4-Chloroamphetamine | α-methylated analog | High Potency (Releaser)[4][8] | Moderate Potency (Releaser)[8] | Moderate Potency (Releaser)[8] | SERT >> DAT/NET |
| 3-Methylphenethylamine | Methyl analog | Not Reported | Not Reported | Not Reported | TAAR1[1][9] |
| This compound | Target Compound | Predicted: < 500 nM | Predicted: > 2000 nM | Predicted: > 2000 nM | Predicted: SERT |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Visualizing the Mechanism of Action
Signaling Pathway of a Phenethylamine-based Releasing Agent
The diagram below illustrates the generally accepted mechanism by which phenethylamine-based compounds, acting as substrates for monoamine transporters, induce neurotransmitter release.
Experimental Protocols
The data cited in this guide are typically generated using standardized in vitro assays. Below are detailed methodologies for common experiments used to characterize these compounds.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells are transfected to stably express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Plating: Cells are plated in 96-well plates at a density of approximately 40,000-50,000 cells per well and allowed to adhere overnight.
-
Preparation of Solutions:
-
Assay Buffer: Krebs-HEPES buffer (KHB; e.g., 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).
-
Test Compound: The analog (e.g., this compound) is dissolved to create a range of concentrations.
-
Radiolabeled Substrate: A solution is prepared containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).
-
-
Assay Procedure:
-
The cell culture medium is removed, and cells are washed once with room temperature assay buffer.
-
Cells are pre-incubated for 5-10 minutes with various concentrations of the test compound or a known inhibitor (for determining non-specific uptake).
-
Uptake is initiated by adding the radiolabeled substrate solution to each well.
-
The reaction proceeds for a short duration (e.g., 1-5 minutes) at room temperature or 37°C.
-
-
Termination and Lysis:
-
The reaction is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cells are lysed by adding a lysis buffer (e.g., 1% SDS).
-
-
Quantification: The lysate is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The results are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a structure-activity relationship study of novel phenethylamine analogs.
References
- 1. 3-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. 3-Methylphenethylamine - Wikiwand [wikiwand.com]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dichloroamphetamine - Wikipedia [en.wikipedia.org]
- 6. 4-Chlorophenylisobutylamine - Wikipedia [en.wikipedia.org]
- 7. About: 4-Chlorophenylisobutylamine [dbpedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methylphenethylamine | 55755-17-4 | Benchchem [benchchem.com]
The Phantom Menace: Unraveling the Pharmacological Profile of 4-chloro-3-methylphenethylamine and its Analogs
A Comparative Analysis for Researchers and Drug Development Professionals
Monoamine Transporter Interactions: A Shift Towards Serotonergic Activity
The primary molecular targets of phenethylamine derivatives are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Substitution patterns on the phenyl ring significantly influence the potency and selectivity of these interactions.
A key finding from structure-activity relationship studies is that para-chloro substitution on phenethylamines, such as in 4-CA and 4-CMA, markedly increases potency at the serotonin transporter.[1] This often leads to a shift from a dopamine/norepinephrine-dominant profile, typical of unsubstituted amphetamines, to a more serotonin-selective or mixed-action profile.[1] While unsubstituted amphetamines generally exhibit higher potency for DAT and NET over SERT, the addition of a 4-chloro group enhances SERT inhibition and release capabilities.[1]
Table 1: Comparative Monoamine Transporter Activity of Substituted Amphetamines
| Compound | Transporter | IC50 (nM) for Uptake Inhibition | Emax (%) for Release |
| Amphetamine (AMP) | DAT | 24.8 | 100 |
| NET | 7.2 | 100 | |
| SERT | 1776 | 20 | |
| 4-Chloroamphetamine (4-CA) | DAT | 127 | 100 |
| NET | 243 | 90 | |
| SERT | 79.4 | 100 |
Data presented here is a representative summary from literature and may vary between specific studies. The table illustrates the general trend of increased SERT potency with 4-chloro substitution.
Based on these findings, it is highly probable that 4-chloro-3-methylphenethylamine would also exhibit significant activity at the serotonin transporter. The additional 3-methyl group may further modulate this activity, though its specific contribution without direct experimental data remains speculative.
In Vivo Behavioral Effects: Locomotor Stimulation and Potential for Toxicity
In vivo studies in animal models, typically mice, are crucial for understanding the physiological and behavioral consequences of monoamine transporter modulation. Locomotor activity is a standard measure of stimulant effects.
Studies on 4-chloro-substituted amphetamines have revealed a potent induction of locomotor activity.[1] However, a concerning characteristic of these compounds is the narrow window between doses that elicit stimulation and those that cause severe toxicity and lethality.[1] This toxicity is believed to be at least partially mediated by the pronounced release of serotonin.[1] Unlike typical psychostimulants that produce a biphasic dose-response curve with stereotypy at higher doses, 4-chloro compounds often exhibit a monotonic dose-effect function for locomotor activity, with lethal effects appearing on the ascending limb of the curve.[1]
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for a typical in vivo locomotor activity experiment.
Experimental Protocols
To ensure the reproducibility and validity of pharmacological data, detailed experimental protocols are essential. Below are summarized methodologies for key in vitro and in vivo assays based on published studies of related compounds.[1]
In Vitro Monoamine Transporter Uptake and Release Assays
Objective: To determine the potency of a compound to inhibit monoamine uptake and elicit monoamine release through DAT, NET, and SERT.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters are cultured to confluence.
-
Uptake Inhibition Assay:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.
-
After a short incubation period, uptake is terminated by washing with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is quantified using liquid scintillation spectrometry.
-
IC50 values are calculated by fitting the data to a concentration-response curve.
-
-
Release Assay:
-
Cells are preloaded with a radiolabeled monoamine.
-
After washing, cells are exposed to varying concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured.
-
Emax values are determined to assess the maximal releasing effect relative to a standard releaser (e.g., amphetamine).
-
Signaling Pathway of Monoamine Transporter Action
Caption: Simplified signaling at a monoaminergic synapse.
In Vivo Locomotor Activity Studies
Objective: To assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.
Methodology:
-
Animals: Male Swiss-Webster mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared photobeams to detect movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Each mouse is placed in an individual activity chamber and allowed to acclimate for a 60-minute period.
-
Following acclimation, mice are administered the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 120 minutes) immediately after injection.
-
-
Data Analysis: Locomotor activity data is typically analyzed in time bins (e.g., 5-minute intervals) and as a total over the entire session. Dose-response curves are generated to determine the potency and efficacy of the compound.
Conclusion
While direct peer-reviewed data on the pharmacological effects of this compound is currently lacking, a comparative analysis of its close structural analogs, 4-chloroamphetamine and 4-chloromethamphetamine, provides a strong basis for predicting its pharmacological profile. It is anticipated that 4-CMPEA will act as a potent monoamine transporter ligand with significant activity at the serotonin transporter, leading to pronounced locomotor stimulation. However, the potential for significant toxicity, a hallmark of 4-chloro-substituted phenethylamines, warrants considerable caution. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the empirical validation and characterization of 4-CMPEA and other novel psychoactive substances, contributing to a more comprehensive understanding of their structure-activity relationships and potential risks.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-chloro-3-methylphenethylamine
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-chloro-3-methylphenethylamine, a substituted phenethylamine. Adherence to these protocols is essential for protecting personnel and the environment.
Hazard and Handling Summary
Substituted phenethylamines are potent compounds that require careful handling. The following table summarizes key safety data extrapolated from related compounds. Always consult the specific Safety Data Sheet (SDS) for the most accurate information.
| Parameter | Information | Source(s) |
| Primary Hazards | Fatal if swallowed. May cause drowsiness or dizziness. Causes severe skin burns and eye damage. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, protective gloves (e.g., nitrile), lab coat, and respiratory protection if ventilation is inadequate. | [1][2][3] |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition | Thermal decomposition can release irritating and toxic gases, such as carbon oxides, nitrogen oxides, and hydrogen chloride. | [1][4] |
Detailed Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures the compound is handled and disposed of in compliance with all relevant regulations.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its potential toxicity and chemical properties, this compound must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a halogenated organic waste.
-
Avoid Drain Disposal: Never dispose of this compound down the drain or in regular trash.[2] This compound can be very toxic to aquatic life with long-lasting effects.[2]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use a chemically resistant container with a secure, leak-proof lid. The original container is often suitable if it is in good condition.
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the container was first used for waste accumulation.
-
Relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive symbol).
-
Step 3: Handling and Accumulation of Waste
-
Wear Appropriate PPE: When handling the waste, always wear the personal protective equipment specified in the table above.
-
Safe Transfer: If transferring the waste to a designated container, do so in a chemical fume hood to minimize inhalation exposure.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]
Step 4: Final Disposal Procedure
-
Contact EHS Office: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company. These companies typically use high-temperature incineration with appropriate scrubbers to neutralize harmful decomposition products.[5]
-
Maintain Records: Keep a record of the waste generated and its disposal date, in accordance with your institution's policies and local regulations.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.[2][3]
-
Collect Waste: Place the absorbed or swept material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for 4-chloro-3-methylphenethylamine
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 4-chloro-3-methylphenethylamine due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Impervious gloves (e.g., Nitrile or Neoprene) | Prevents skin contact, which may lead to irritation, burns, or systemic toxicity.[1] |
| Body Protection | Chemical-resistant laboratory coat or apron | Shields the body from splashes and contamination.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if working outside a fume hood or if there is a risk of aerosol or dust generation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk. The following step-by-step guidance should be implemented for all procedures involving this compound.
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Detailed Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area within a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
-
Handling the Compound:
-
When weighing and transferring the solid compound, use caution to avoid generating dust.
-
Use appropriate, clean, and dry glassware.
-
All manipulations of the compound, including dilutions and reactions, must be performed inside the chemical fume hood.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate and label all waste streams as outlined in the disposal plan.
-
Remove PPE in a manner that avoids contaminating skin or clothing. Wash hands thoroughly after removing gloves.
-
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Logical Flow:
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect unused or expired this compound and contaminated disposable labware (e.g., pipette tips, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Bag and seal all contaminated PPE (gloves, lab coats, etc.) in a designated hazardous waste bag.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
By implementing these essential safety and logistical protocols, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work in drug development and scientific discovery is conducted responsibly and without compromising the health of their personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
